3,3,5,5-Tetramethylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,5,5-tetramethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSHCQUVDDBCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404545 | |
| Record name | 3,3,5,5-tetramethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19412-12-5 | |
| Record name | 3,3,5,5-tetramethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3,5,5-Tetramethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,3,5,5-tetramethylmorpholine, a valuable heterocyclic compound. The following sections detail the synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry and organic synthesis.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two main pathways:
-
Direct Cyclization of a Diol Amine: This classical and direct approach involves the acid-catalyzed intramolecular dehydration of a key precursor, di-(1-hydroxy-2-methyl-2-propyl)amine.
-
Two-Step Morpholinone Formation and Reduction: An alternative route involves the formation of a morpholinone intermediate, 3,3,5,5-tetramethylmorpholin-2-one, which is subsequently reduced to the target morpholine.
This guide will elaborate on both pathways, providing detailed experimental procedures and relevant data.
Pathway 1: Acid-Catalyzed Cyclization of Di-(1-hydroxy-2-methyl-2-propyl)amine
This pathway is the most direct method for the preparation of this compound. It involves two key steps: the synthesis of the diol amine precursor and its subsequent cyclization.
Step 1: Synthesis of Di-(1-hydroxy-2-methyl-2-propyl)amine
The precursor, di-(1-hydroxy-2-methyl-2-propyl)amine, is synthesized from the readily available 2-amino-2-methyl-1-propanol and an appropriate epoxide, such as isobutylene oxide (1,2-epoxy-2-methylpropane).
Experimental Protocol:
A mixture of 2-amino-2-methyl-1-propanol and 1,2-epoxy-2-methylpropane is heated, typically in a sealed vessel or under reflux, to facilitate the nucleophilic attack of the amine on the epoxide ring. The reaction can be carried out with or without a solvent. The use of a protic solvent like water or an alcohol can facilitate the reaction.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-2-methyl-1-propanol | 1,2-Epoxy-2-methylpropane | 1:1.1 | 100-120 | 24-48 | 70-85 | Fictional |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Step 2: Acid-Catalyzed Intramolecular Cyclization
The synthesized di-(1-hydroxy-2-methyl-2-propyl)amine undergoes an acid-catalyzed dehydration to form the morpholine ring.
Experimental Protocol:
In a representative procedure, 3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine is heated with a catalytic amount of a strong acid, such as methanesulfonic acid, at a high temperature (e.g., 130°C) for an extended period (over 10 hours)[1]. The reaction mixture is then cooled, neutralized with a base (e.g., 10% sodium hydroxide), and the product is extracted with an organic solvent like methylene chloride. The final product is purified by distillation.[1]
Quantitative Data Summary:
| Starting Material | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Di-(1-hydroxy-2-methyl-2-propyl)amine | Methanesulfonic acid | 130 | >10 | ~50 | [1] |
Logical Relationship Diagram:
Pathway 2: Morpholinone Formation and Reduction
This alternative, two-step pathway involves the synthesis of a lactam intermediate, 3,3,5,5-tetramethylmorpholin-2-one, followed by its reduction to the desired morpholine.
Step 1: Synthesis of 3,3,5,5-Tetramethylmorpholin-2-one
The synthesis of the morpholinone intermediate can be achieved through various methods, including the reaction of an α-hydroxy acid derivative with an appropriate amino alcohol.
Experimental Protocol:
A common approach involves the reaction of a 2-haloacetyl halide (e.g., 2-bromoacetyl bromide) with 2-amino-2-methyl-1-propanol to form an amide intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by a base, to yield the morpholinone.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-2-methyl-1-propanol | 2-Bromoacetyl bromide | Potassium carbonate | Acetonitrile | Reflux | 60-75 | Fictional |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Step 2: Reduction of 3,3,5,5-Tetramethylmorpholin-2-one
The final step is the reduction of the carbonyl group of the morpholinone to a methylene group.
Experimental Protocol:
Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice. The morpholinone is treated with an excess of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful workup procedure to quench the excess reagent and isolate the product.
Quantitative Data Summary:
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,3,5,5-Tetramethylmorpholin-2-one | LiAlH₄ | THF | Reflux | 80-90 | Fictional |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Experimental Workflow Diagram:
Summary and Comparison of Pathways
| Feature | Pathway 1: Acid-Catalyzed Cyclization | Pathway 2: Morpholinone Formation and Reduction |
| Number of Steps | 2 (from 2-amino-2-methyl-1-propanol) | 2 (from 2-amino-2-methyl-1-propanol) |
| Reagents | Epoxide, Strong Acid | Haloacetyl halide, Base, Strong Reducing Agent |
| Reaction Conditions | High Temperature | Moderate to High Temperature, Anhydrous |
| Overall Yield | Moderate | Moderate to Good |
| Considerations | Direct, but can have moderate yields. | May offer higher overall yields but requires more hazardous reagents (e.g., LiAlH₄). |
This technical guide provides a foundational understanding of the key synthetic routes to this compound. Researchers and drug development professionals can utilize this information to select the most appropriate pathway based on available starting materials, desired scale, and safety considerations. Further optimization of the presented experimental conditions may be necessary to achieve desired yields and purity for specific applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,3,5,5-Tetramethylmorpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3,5,5-Tetramethylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with four methyl groups at the 3 and 5 positions.[1] This specific substitution pattern imparts unique steric and electronic properties to the molecule, making it a compound of interest in various chemical and biological applications.[1] Its structure enhances solubility in organic solvents and influences its reactivity, rendering it a versatile building block in organic synthesis and a scaffold for developing biologically active molecules.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a summary of its known applications and biological interactions.
Core Physicochemical Properties
The distinct molecular structure of this compound gives rise to its specific physical and chemical characteristics. These properties are crucial for its application in synthesis, catalysis, and medicinal chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.
Data Presentation: Quantitative Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 19412-12-5 | [1] |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Boiling Point | 169.0°C at 760 mmHg | [2][3] |
| 47-49°C at 9 Torr | ||
| Density | 0.84 - 0.841 g/cm³ | [2][3] |
| Flash Point | 57°C / 63.5°C | [1][2][3] |
| Refractive Index | 1.408 | [2] |
| Physical Form | Solid | |
| InChI Key | YCSHCQUVDDBCFR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1(COCC(N1)(C)C)C | [1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques and published methodologies.
1. Synthesis of this compound via Acid-Catalyzed Cyclization
A classical method for synthesizing this compound involves the acid-catalyzed cyclization of a diolamine precursor.[1] This reaction proceeds via an intramolecular dehydration to form the morpholine ring.
-
Reactants:
-
di-(1-hydroxy-2-methyl-2-propyl)amine
-
Methanesulfonic acid (as catalyst)
-
10% Sodium hydroxide solution (for neutralization)
-
Methylene chloride (for extraction)
-
-
Procedure:
-
Heat 3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine with a catalytic amount of methanesulfonic acid.
-
Maintain the reaction temperature at 130°C for over 10 hours.
-
After cooling, neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation to yield this compound as a colorless oil.[1]
-
2. Determination of Boiling Point (Capillary Method)
The boiling point can be determined using a Thiele tube or a similar heating apparatus, which allows for slow and uniform heating.[4][5][6][7][8]
-
Apparatus:
-
Thiele tube or aluminum heating block
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
-
Procedure:
-
Place a small amount of this compound into the fusion tube.
-
Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[4]
-
Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the apparatus slowly and uniformly.[4]
-
Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the open end.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[4]
-
3. Determination of Density (Pycnometer Method)
Density is determined by measuring the mass of a known volume of the substance.[9]
-
Apparatus:
-
Pycnometer (a flask with a specific, calibrated volume)
-
Analytical balance
-
-
Procedure:
-
Measure and record the mass of a clean, dry pycnometer.
-
Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are present.
-
Insert the stopper and allow any excess liquid to overflow. Carefully dry the exterior of the pycnometer.
-
Measure and record the mass of the pycnometer filled with the sample.
-
Calculate the mass of the sample by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Biological Activity and Potential Signaling Pathways
Research indicates that this compound and its derivatives possess notable biological activities, particularly within the central nervous system.[1] Studies have highlighted its potential as an inhibitor of neurotransmitter reuptake and as an antagonist at certain receptor sites.[1]
-
Inhibition of Neurotransmitter Uptake: Compounds related to this compound have been shown to inhibit the reuptake of key neurotransmitters such as dopamine and norepinephrine.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, potentially leading to various downstream physiological effects.
-
Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): The molecule has also been identified as a potential antagonist at nicotinic acetylcholine receptors.[1] By blocking these receptors, it can modulate cholinergic signaling, which is implicated in processes such as addiction and cognition.[1]
Applications
The unique properties of this compound make it a valuable compound in several fields:
-
Organic Synthesis: It serves as a sterically hindered, non-nucleophilic base and a building block for more complex molecules.[1] Its basicity is useful for deprotonating various substrates, and its structure can be incorporated into ligands for catalysis.[1]
-
Pharmaceutical Research: Its derivatives are actively explored for therapeutic applications due to their biological activities, particularly in neuropharmacology.[1]
-
Chemical Intermediates: It is utilized in the production of agrochemicals and other specialty industrial chemicals.[1]
Safety and Handling
This compound is considered a mild irritant and requires careful handling to avoid exposure.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and respiratory protection when handling the compound.[1]
-
Ventilation: Work in a well-ventilated area or a fume hood to prevent inhalation.[1]
-
Flammability: The compound has a flash point of approximately 57°C, indicating moderate flammability. Keep it away from open flames and heat sources.[1]
-
Hazard Statements: It is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.
References
- 1. Buy this compound | 19412-12-5 [smolecule.com]
- 2. CAS # 19412-12-5, this compound: more information. [ww.chemblink.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
An In-depth Technical Guide to 3,3,5,5-Tetramethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activities of 3,3,5,5-tetramethylmorpholine. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of morpholine derivatives.
Core Compound Identifiers
This compound is a heterocyclic organic compound. Its identifiers and key properties are summarized in the table below for easy reference.
| Identifier Type | Data |
| CAS Number | 19412-12-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| InChI | InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 |
| InChIKey | YCSHCQUVDDBCFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COCC(N1)(C)C)C |
| PubChem CID | 4584871 |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the following table.
| Property | Value |
| Boiling Point | 169 °C at 760 mmHg |
| Flash Point | 63.5 °C |
| Density | 0.84 g/cm³ |
Synthesis Methodology
The primary synthetic route to this compound involves the acid-catalyzed intramolecular cyclization of a diol amine precursor.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes the general procedure for the synthesis of this compound from di-(1-hydroxy-2-methyl-2-propyl)amine.
Materials:
-
Di-(1-hydroxy-2-methyl-2-propyl)amine
-
Methanesulfonic acid (or another suitable strong acid catalyst, e.g., sulfuric acid)
-
10% Sodium hydroxide solution
-
Methylene chloride (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine di-(1-hydroxy-2-methyl-2-propyl)amine and a catalytic amount of methanesulfonic acid.
-
Heating: Heat the reaction mixture to approximately 130 °C. The reaction is typically maintained at this temperature for several hours (e.g., over 10 hours) to ensure complete cyclization.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by the slow addition of a 10% sodium hydroxide solution until the pH is basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with methylene chloride.
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent from the dried organic phase using a rotary evaporator.
-
Purification: Purify the resulting crude product by distillation to obtain this compound as a colorless oil.
Synthesis Workflow
Potential Biological Activities and Experimental Protocols
Neurotransmitter Uptake Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into presynaptic neurons or cells expressing the respective transporters.
Principle:
Cells expressing a specific neurotransmitter transporter are incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate. The amount of substrate taken up by the cells is measured in the presence and absence of the test compound. A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.
General Protocol:
-
Cell Culture: Culture cells stably expressing the transporter of interest (e.g., DAT, NET, SERT) in appropriate media and plate them in 96-well plates.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.
-
Substrate Addition: Add a fixed concentration of the radiolabeled or fluorescent neurotransmitter substrate to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for substrate uptake.
-
Termination and Measurement:
-
Radiolabeled Substrate: Terminate the uptake by rapid washing with ice-cold buffer and lyse the cells. Measure the radioactivity in the cell lysate using a scintillation counter.
-
Fluorescent Substrate: Measure the intracellular fluorescence using a fluorescence plate reader. In some assays, an external quencher is added to reduce background fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the affinity of a compound for nicotinic acetylcholine receptors by measuring its ability to displace a known radiolabeled ligand.
Principle:
Cell membranes containing the nAChR subtype of interest are incubated with a radiolabeled ligand that binds to the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and a decrease in binding indicates that the test compound has an affinity for the receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the desired nAChR subtype.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at room temperature or 4°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
Conceptual Signaling Pathways
The following diagrams illustrate the general mechanisms of action for a neurotransmitter reuptake inhibitor and a receptor antagonist.
Solubility Profile of 3,3,5,5-Tetramethylmorpholine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3,5,5-tetramethylmorpholine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's physicochemical properties and offers detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in various solvent systems.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C8H17NO.[1] It is a cyclic amine featuring a morpholine ring substituted with four methyl groups.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and solubility.[1] An understanding of its solubility profile is crucial for its application in organic synthesis, where it may act as a reagent or a building block, and for its handling and purification.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility behavior. The molecule possesses both a polar morpholine ring, capable of hydrogen bonding, and nonpolar tetramethyl substitution, suggesting a degree of solubility in a range of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 169 °C at 760 mmHg | [2] |
| Density | 0.84 g/cm³ | [2] |
| Flash Point | 63.5 °C | [2] |
| H-Bond Acceptor Count | 2 | [2] |
| H-Bond Donor Count | 1 | [2] |
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., ethanol, methanol, isopropanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the N-H group, allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to be soluble in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), dimethylformamide (DMF)): The polarity of the morpholine ring suggests good solubility in polar aprotic solvents through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The four methyl groups contribute to the nonpolar character of the molecule. This structural feature suggests that this compound will exhibit at least partial, if not complete, solubility in nonpolar solvents.
It has been noted in the literature that this compound has high solubility in organic solvents.[1]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Calibrated micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and other standard laboratory glassware
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. If necessary, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent crystallization.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the measured concentration and the dilution factor.
The following diagram illustrates the workflow for the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Qualitative Solubility Classification
A simpler, qualitative approach can be used for rapid classification of solubility.
Protocol:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
Classify the compound as soluble, partially soluble, or insoluble in the tested solvent.
This method is useful for initial solvent screening.
The logical flow for a qualitative solubility test is shown below.
Caption: Decision workflow for qualitative solubility classification.
Conclusion
While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its chemical structure suggests good solubility in polar and at least partial solubility in nonpolar organic solvents. This technical guide provides a framework for researchers by outlining detailed experimental protocols for the empirical determination of its solubility profile. The provided methodologies can be employed to generate the necessary data to support the use of this compound in various research and development applications. It is recommended that researchers perform these experiments to ascertain the precise solubility in their solvent systems of interest.
References
The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of 3,3,5,5-Tetramethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of chemical synthesis and drug development, the spatial arrangement of atoms within a molecule plays a pivotal role in dictating its reactivity and interactions. Steric hindrance, the congestion caused by the physical presence of bulky substituents, can be a powerful tool to control reaction pathways, enhance selectivity, and modulate biological activity. This technical guide delves into the profound steric hindrance effects of 3,3,5,5-tetramethylmorpholine, a unique and valuable heterocyclic amine. By strategically positioning four methyl groups on the morpholine scaffold, this compound exhibits distinct properties that render it a non-nucleophilic base of choice in a variety of organic transformations. This paper will explore its synthesis, physicochemical properties, and applications, with a focus on quantitative data, detailed experimental protocols, and the mechanistic underpinnings of its sterically driven reactivity.
Physicochemical Properties and Synthesis
This compound is a solid cyclic amine with the molecular formula C₈H₁₇NO.[1] The four methyl groups at the C3 and C5 positions create a sterically crowded environment around the nitrogen atom, which is central to its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Boiling Point | 169 °C at 760 mmHg | [2] |
| Density (predicted) | 0.841 g/cm³ | [2] |
| pKa (predicted) | 9.22 ± 0.60 | [3] |
Synthesis: The classical synthesis of this compound involves the acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine.[4]
Experimental Protocol: Synthesis of this compound[5]
A detailed experimental protocol for the synthesis of this compound is provided below, based on the established cyclization method.
Materials:
-
Di-(1-hydroxy-2-methyl-2-propyl)amine
-
Methanesulfonic acid
-
10% Sodium hydroxide solution
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine.
-
Carefully add a catalytic amount of methanesulfonic acid to the flask.
-
Heat the reaction mixture to 130 °C and maintain this temperature for over 10 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a 10% sodium hydroxide solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the methylene chloride.
-
Purify the crude product by distillation to yield this compound as a colorless oil.
Expected Yield: Approximately 50%.[4]
Steric Hindrance and its Impact on Reactivity
The defining characteristic of this compound is the pronounced steric shielding of the nitrogen atom's lone pair of electrons by the four bulky methyl groups. This steric hindrance has a profound impact on its chemical reactivity, primarily by differentiating its basicity from its nucleophilicity.
Basicity vs. Nucleophilicity:
-
Basicity is a thermodynamic property that measures a molecule's ability to accept a proton (H⁺). The steric bulk around the nitrogen in this compound does not significantly hinder its ability to abstract a small proton.
-
Nucleophilicity is a kinetic property that describes the rate at which a molecule donates its electron pair to an electrophilic center, often a carbon atom. Due to the steric congestion, the nitrogen atom in this compound is a poor nucleophile, as the bulky methyl groups impede its approach to larger electrophilic centers.
This dichotomy makes this compound an excellent example of a non-nucleophilic base . It can effectively deprotonate acidic substrates without the complication of undesired nucleophilic side reactions.
Caption: The steric hindrance from bulky methyl groups in this compound leads to its character as a non-nucleophilic base.
Applications in Organic Synthesis
The unique properties of this compound make it a valuable reagent in various organic transformations where a strong, non-nucleophilic base is required.
Deprotonation of Terminal Alkynes
The deprotonation of terminal alkynes to form acetylides is a fundamental carbon-carbon bond-forming reaction. Strong bases are required; however, many strong bases are also potent nucleophiles, which can lead to side reactions. The steric bulk of this compound allows for the efficient deprotonation of terminal alkynes without competing nucleophilic attack.[4]
Caption: Deprotonation of a terminal alkyne using this compound.
Synthesis of N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as organocatalysts and ligands in transition metal catalysis. Their synthesis often involves the deprotonation of an imidazolium or imidazolinium salt precursor. This compound can serve as the base in this deprotonation step, effectively generating the free carbene.[4]
Experimental Protocol: General Procedure for NHC Synthesis using a Hindered Base
The following is a general procedure for the synthesis of an NHC from its corresponding imidazolium salt using a sterically hindered base like this compound.
Materials:
-
Imidazolium salt (e.g., 1,3-dimesitylimidazolium chloride)
-
This compound
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask and other equipment for air-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imidazolium salt in the anhydrous solvent.
-
Add a stoichiometric amount of this compound to the solution at room temperature with stirring.
-
The reaction mixture is typically stirred for several hours to ensure complete deprotonation. The formation of the free carbene can often be monitored by NMR spectroscopy.
-
The resulting solution of the N-heterocyclic carbene can be used in situ for subsequent reactions, or the carbene can be isolated if it is stable.
Caption: Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolium salt.
Conclusion
This compound stands out as a valuable tool in the arsenal of synthetic chemists and drug development professionals. Its utility is a direct consequence of the significant steric hindrance imparted by the four methyl groups, which effectively decouples its basicity from its nucleophilicity. This unique characteristic allows it to function as a potent, non-nucleophilic base, enabling a range of chemical transformations that would be complicated by the use of more conventional bases. From the deprotonation of sensitive substrates to the generation of important catalytic species, the "unseen influence" of steric hindrance in this compound provides a clear example of how the three-dimensional structure of a molecule can be harnessed to achieve specific and desirable chemical outcomes. Further exploration of its applications in complex molecule synthesis and catalysis is warranted.
References
An In-depth Technical Guide to the Electronic Properties of 3,3,5,5-Tetramethylmorpholine for Researchers, Scientists, and Drug Development Professionals
Introduction to the Electronic Landscape of Morpholine Derivatives
3,3,5,5-Tetramethylmorpholine, a sterically hindered cyclic amine, possesses a unique electronic structure that governs its reactivity, intermolecular interactions, and potential biological activity. Understanding its electronic properties is paramount for applications in drug design, catalysis, and materials science. The core electronic properties that define the behavior of a molecule are its ionization potential, electron affinity, and dipole moment. This technical guide outlines the standard experimental and computational protocols for determining these fundamental parameters.
Core Electronic Properties: A Theoretical Overview
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule is more easily oxidized. For this compound, the lone pair of electrons on the nitrogen atom is expected to be the most easily ionizable, significantly influencing its donor properties.
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater ability of the molecule to accept an electron and form a stable anion. The electron affinity of morpholine derivatives is influenced by the presence of electron-withdrawing or -donating groups.
Dipole Moment (µ): A measure of the separation of positive and negative charges within a molecule. It is a vector quantity that reflects the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. The dipole moment is crucial for understanding solubility, intermolecular forces, and interactions with biological targets.
Experimental Protocols for Determining Electronic Properties
While specific experimental data for this compound is not available, the following are detailed methodologies commonly employed for organic molecules.
Determination of Ionization Potential
Method: Mass Spectrometry (Electron Ionization)
Mass spectrometry is a powerful technique to determine the ionization potential of volatile organic compounds.[1] The underlying principle involves bombarding the gaseous sample with a beam of electrons of known energy and detecting the resulting ions.
Experimental Workflow:
Protocol:
-
Sample Introduction: The this compound sample is introduced into the mass spectrometer's inlet system, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are passed through a chamber where they are bombarded by a beam of electrons. The energy of these electrons is varied.
-
Ion Detection: The positively charged molecular ions (M+) and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).
-
Data Acquisition: The ion current is measured at the detector for each electron energy.
-
Data Analysis: A plot of ion current versus electron energy, known as an ionization efficiency curve, is generated. The onset of the curve, which corresponds to the minimum energy required to form the molecular ion, is the ionization potential. The critical slope method is often used for a more precise determination.[2][3]
Determination of Electron Affinity
Method: Electron Capture Detector (ECD)
The electron capture detector is a highly sensitive device used in gas chromatography that can also be employed to determine the electron affinity of molecules that can capture thermal electrons to form a stable negative ion.[4][5]
Experimental Workflow:
Protocol:
-
Sample Introduction: A solution of this compound is injected into a gas chromatograph (GC).
-
Separation: The compound travels through the GC column and is separated from the solvent and any impurities.
-
Detection: The eluted compound enters the electron capture detector, which contains a radioactive source (e.g., ⁶³Ni) that emits beta particles, creating a steady stream of thermal electrons.
-
Electron Capture: Molecules of this compound with a positive electron affinity will capture these electrons, causing a decrease in the standing current.
-
Signal Generation: This decrease in current is measured and produces a signal.
-
Data Analysis: The response of the ECD is related to the electron capture coefficient, which in turn can be correlated with the electron affinity of the molecule. Calibration with compounds of known electron affinities is typically required.
Determination of Dipole Moment
Method: Capacitance Measurement (Debye Method)
The dipole moment of a molecule can be determined by measuring the change in capacitance of a capacitor when the substance is placed between its plates.[6] This method is based on the alignment of polar molecules in an electric field.
Experimental Workflow:
References
The Unexplored Potential of 3,3,5,5-Tetramethylmorpholine Derivatives: A Technical Review of Emerging Biological Activities
For Immediate Release
A deep dive into the nascent but potentially significant biological activities of 3,3,5,5-tetramethylmorpholine derivatives reveals a landscape ripe for further scientific exploration. While the broader class of morpholine-containing compounds is well-established in medicinal chemistry, derivatives of this compound remain a largely untapped resource. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on their biological activities, offering a foundation for researchers, scientists, and drug development professionals interested in this unique chemical space.
The inherent structural features of the this compound scaffold, particularly the gem-dimethyl substitution, suggest potential for developing derivatives with favorable pharmacokinetic properties, such as enhanced metabolic stability and solubility. Preliminary findings indicate that these derivatives may have roles as nitric oxide donors and have been investigated for other biological activities.
Nitric Oxide Donors: A Key Area of Investigation
A significant potential application of this compound derivatives is in the development of nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. The controlled release of NO is a key therapeutic strategy for a range of cardiovascular and other diseases.
A patent has described the synthesis of a diazeniumdiolate (DAZD) derivative of this compound. This derivative is predicted to function as an NO donor with a half-life of approximately 1.5 hours, suggesting its potential for controlled NO release.[1]
General Synthetic Pathway for Diazeniumdiolate-based NO Donors
The following diagram illustrates a generalized pathway for the formation of a diazeniumdiolate on a secondary amine, such as the nitrogen atom in the this compound ring, to create an NO-donating compound.
Experimental Protocol: General Synthesis of Diazeniumdiolates
While the specific protocol for the this compound derivative is detailed in the patent literature, a general method for the synthesis of diazeniumdiolates from secondary amines is as follows:
-
Dissolution: The secondary amine (e.g., this compound) is dissolved in an aprotic organic solvent, such as diethyl ether or acetonitrile.
-
Purging: The solution is thoroughly purged with an inert gas, such as argon, to remove all oxygen.
-
Pressurization: The reaction vessel is charged with high-purity nitric oxide gas at a specified pressure (e.g., 5 atm).
-
Reaction: The mixture is stirred at room temperature for a specified period (e.g., 24-72 hours) to allow for the formation of the diazeniumdiolate.
-
Isolation: The resulting solid product is isolated by filtration, washed with the solvent, and dried under vacuum.
Screening for Other Biological Activities
Beyond nitric oxide donation, the this compound scaffold has been included in broader screening campaigns to identify new drug leads.
Inhibition of Bacterial Type III Secretion Systems
The Type III Secretion System (T3SS) is a virulence factor in many Gram-negative bacteria, making it an attractive target for novel antibacterial agents. In a high-throughput screening campaign to identify inhibitors of the T3SS, this compound was evaluated but did not show inhibitory activity.[2]
| Compound | Target | Assay | Result |
| This compound | Type III Secretion System (T3SS) | High-Throughput Screening | No significant inhibition observed[2] |
Neurotransmitter Reuptake and Nicotinic Acetylcholine Receptor Antagonism
Some commercial suppliers of this compound suggest that its derivatives have been investigated as inhibitors of neurotransmitter reuptake (specifically for dopamine and norepinephrine) and as antagonists of nicotinic acetylcholine receptors. However, a thorough review of publicly accessible scientific literature did not yield primary research articles substantiating these claims with quantitative data (e.g., IC50 values) or detailed experimental methodologies for derivatives of this specific scaffold.
The Role of the Gem-Dimethyl Group in Drug Design
The presence of gem-dimethyl groups on the morpholine ring is a key structural feature of this compound. This substitution pattern can offer several advantages in drug design, including:
-
Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes, potentially increasing the compound's half-life.
-
Conformational Rigidity: The steric bulk of the gem-dimethyl groups can lock the morpholine ring into a specific conformation, which can be beneficial for binding to a biological target.
-
Improved Solubility: The introduction of alkyl groups can modulate the lipophilicity of the molecule, which can influence its solubility and permeability across biological membranes.
The following diagram illustrates the logical relationship between the gem-dimethyl substitution and its potential impact on drug-like properties.
Conclusion and Future Directions
The exploration of this compound derivatives is in its infancy. The available evidence, though sparse, points towards nitric oxide donation as a promising avenue for further research and development. The negative finding in the context of T3SS inhibition provides a valuable data point for future screening efforts. The unverified claims of activity at neurotransmitter transporters and receptors highlight a gap in the publicly available literature that warrants further investigation to either substantiate or refute these potential activities.
Given the potential benefits conferred by the gem-dimethyl substitution pattern, the this compound scaffold represents a promising, yet under-explored, platform for the design of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of its derivatives to fully elucidate their therapeutic potential.
References
A Comprehensive Technical Guide to the Safe Handling and Disposal of 3,3,5,5-Tetramethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and disposal of 3,3,5,5-Tetramethylmorpholine, a substituted morpholine derivative utilized in various chemical syntheses. Due to the limited availability of specific safety and toxicity data for this compound, this document incorporates safety protocols for structurally similar compounds, such as morpholine and other cyclic amines, to ensure a comprehensive and cautious approach.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 19412-12-5 | [1] |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Boiling Point | 169°C at 760 mmHg | [2][3] |
| Flash Point | 63.5°C | [2][3] |
| Density | 0.84 g/cm³ | [2][3] |
| Form | Solid | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 21.3 Ų | [1] |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is limited, it is classified as acutely toxic if swallowed. General safety precautions for handling amines and morpholine derivatives should be strictly followed.[4]
GHS Classification
| Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed |
Source:[5]
General Safety and Handling Precautions
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory to prevent skin and eye contact.[4][7] This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[9][10] For tasks with a higher risk of exposure, additional protective clothing may be necessary.[11]
-
Hygiene Practices : Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[12] Wash hands thoroughly after handling.[13] Contaminated clothing should be removed immediately and laundered before reuse.[14]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and explosion-proof equipment where necessary.[15]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed as part of a comprehensive risk assessment before any work with this compound commences. The following are general methodologies for safe handling and in-lab transport.
Protocol for Weighing and Dispensing
-
Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and a labeled receiving container.
-
Donning PPE : Put on all required personal protective equipment as outlined in the PPE Selection Workflow diagram below.
-
Dispensing : Perform all weighing and dispensing operations within the chemical fume hood.[7] Use a spatula to carefully transfer the solid from its storage container to the weighing vessel. Avoid creating dust.
-
Transfer : Securely cap the receiving container after the transfer is complete.
-
Decontamination : Clean any residual solid from the balance and work surface using a damp cloth or towel, ensuring the cleaning materials are disposed of as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Hand Washing : Wash hands thoroughly with soap and water.
Protocol for In-Lab Transport
-
Container Inspection : Before moving the chemical, inspect the primary container for any signs of damage or leaks. Ensure the lid is securely fastened.
-
Secondary Containment : Place the primary container in a compatible and leak-proof secondary container, such as a bottle carrier or a chemical-resistant tray.[7]
-
Labeling : Ensure both the primary and secondary containers are clearly labeled with the chemical name and primary hazards.[7]
-
Transport : Carry the secondary container with both hands and avoid jostling. Use a cart for transporting larger quantities.
-
Storage : Upon arrival at the destination, place the chemical in a designated, well-ventilated storage area away from incompatible materials.[4]
Emergency Procedures
Established emergency procedures are critical for mitigating the risks associated with accidental exposure or spills.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Spill Response
The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline. For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[18][19]
Spill Response Workflow
Caption: A flowchart outlining the general procedure for responding to a chemical spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[13][20] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[20] The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.[7]
-
Waste Collection : Collect waste in a clearly labeled, compatible, and leak-proof container. The label should include the words "Hazardous Waste" and the full chemical name.[7]
-
Prohibited Disposal : DO NOT dispose of this compound down the drain or in the regular trash.[7] This can lead to environmental contamination and may be a violation of local regulations.
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualization of Safety Protocols
The following diagrams provide visual guidance for key safety-related decisions and workflows.
Personal Protective Equipment (PPE) Selection Workflow
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS # 19412-12-5, this compound: more information. [ww.chemblink.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy this compound | 19412-12-5 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. velsafe.com [velsafe.com]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. chemos.de [chemos.de]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. echemi.com [echemi.com]
- 18. offices.austincc.edu [offices.austincc.edu]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 20. durhamtech.edu [durhamtech.edu]
Methodological & Application
Application Notes and Protocols: 3,3,5,5-Tetramethylmorpholine in Proton Sponge Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylmorpholine is a sterically hindered secondary amine that presents significant potential as a non-nucleophilic base in organic synthesis. Its structural architecture, featuring four methyl groups flanking the nitrogen atom within a morpholine ring, imparts a high degree of steric hindrance. This steric bulk is a critical feature for applications requiring a "proton sponge"—a strong base with low nucleophilicity. Such bases are highly valued in reactions where proton abstraction is desired without the complication of nucleophilic attack on electrophilic centers. This document provides a summary of the known properties of this compound and detailed protocols for its application as a non-nucleophilic base, drawing analogies from the well-characterized sterically hindered base, 2,2,6,6-tetramethylpiperidine (TMP).
Principle of Action: The Proton Sponge Concept
The efficacy of this compound as a proton sponge stems from its unique structural and electronic properties. The lone pair of electrons on the nitrogen atom is readily available for protonation, making the molecule basic. However, the four methyl groups create a sterically crowded environment around the nitrogen, physically obstructing its approach to larger electrophilic atoms, thereby minimizing its nucleophilicity. This combination of high basicity and low nucleophilicity allows it to selectively abstract protons from a substrate, even in the presence of electrophilic functional groups that would typically react with a conventional strong base.
3,3,5,5-Tetramethylmorpholine in Catalysis: Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylmorpholine is a sterically hindered, non-nucleophilic amine that holds potential as a catalyst in various organic transformations. Its bulky nature can be advantageous in reactions where selectivity is crucial and side reactions involving the catalyst are to be minimized. While specific, documented applications of this compound as a primary catalyst are not extensively reported in peer-reviewed literature, its structural characteristics suggest its utility as a base catalyst in reactions such as the Knoevenagel condensation. This document provides a hypothetical application note and detailed protocols for the use of this compound as a catalyst in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
Application Note: Knoevenagel Condensation Catalyzed by this compound
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is typically catalyzed by a base. Sterically hindered amines, such as this compound, can serve as effective catalysts by facilitating the deprotonation of the active methylene compound without competing in nucleophilic addition to the carbonyl reactant.
This application note describes the use of this compound as a catalyst for the condensation of an aromatic aldehyde with an active methylene compound.
Table 1: Hypothetical Screening of Reaction Conditions
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 5 | Toluene | 80 | 6 | 85 |
| 2 | Benzaldehyde | Malononitrile | 10 | Toluene | 80 | 4 | 92 |
| 3 | Benzaldehyde | Malononitrile | 10 | Ethanol | 80 | 4 | 78 |
| 4 | Benzaldehyde | Malononitrile | 10 | Toluene | 100 | 2 | 95 |
| 5 | 4-Nitrobenzaldehyde | Malononitrile | 10 | Toluene | 100 | 1.5 | 98 |
| 6 | 4-Methoxybenzaldehyde | Malononitrile | 10 | Toluene | 100 | 3 | 91 |
| 7 | Benzaldehyde | Ethyl Cyanoacetate | 10 | Toluene | 100 | 6 | 88 |
Experimental Workflow
Application Notes and Protocols for 3,3,5,5-Tetramethylmorpholine in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3,3,5,5-tetramethylmorpholine, a sterically hindered amine base, in dehydrohalogenation reactions for the synthesis of alkenes. Its significant steric bulk around the nitrogen atom minimizes its nucleophilicity, thereby reducing the likelihood of competing substitution reactions (SN2) and favoring the desired elimination (E2) pathway.
Introduction to this compound as a Base
This compound is a cyclic tertiary amine characterized by substantial steric hindrance due to the presence of four methyl groups on the morpholine ring. This structural feature makes it an effective non-nucleophilic base for promoting elimination reactions, particularly dehydrohalogenation of alkyl halides. The primary role of this compound in these reactions is to abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen, leading to the formation of a double bond.
Key Advantages:
-
High Selectivity for Elimination: The steric hindrance minimizes nucleophilic attack on the electrophilic carbon of the alkyl halide, thus favoring the E2 elimination pathway over SN2 substitution.
-
Reduced Side Products: By minimizing substitution, the use of this compound can lead to cleaner reaction profiles and higher yields of the desired alkene product.
-
Moderate Basicity: While sterically hindered, it possesses sufficient basicity to effectively promote dehydrohalogenation.
General Protocol for Dehydrohalogenation of Alkyl Halides
This protocol describes a general procedure for the dehydrohalogenation of a secondary or tertiary alkyl halide using this compound.
Materials:
-
Alkyl halide (e.g., 2-bromobutane, 2-chloro-2-methylpropane)
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (separatory funnel, drying agent, rotary evaporator, silica gel for chromatography)
Experimental Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
To the flask, add the alkyl halide (1.0 equivalent).
-
Add the anhydrous aprotic solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add this compound (1.5 - 2.0 equivalents) to the reaction mixture via a syringe. The excess base ensures complete reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. The reaction progress should be monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Typical reaction times can range from 2 to 24 hours.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a weak aqueous acid (e.g., 1 M HCl) to remove the protonated morpholine salt, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkene.
-
Data Presentation: Substrate Scope and Regioselectivity
The choice of a sterically hindered base like this compound can influence the regioselectivity of the dehydrohalogenation, often favoring the formation of the less substituted (Hofmann) alkene product, especially with sterically demanding substrates. This contrasts with smaller, unhindered bases that typically yield the more substituted (Zaitsev) alkene.
| Substrate | Base | Major Product (Regioselectivity) | Typical Yield (%) |
| 2-Bromobutane | This compound | 1-Butene (Hofmann) | Varies |
| 2-Bromobutane | Sodium Ethoxide | 2-Butene (Zaitsev) | Varies |
| 2-Bromo-2-methylbutane | This compound | 2-Methyl-1-butene (Hofmann) | High |
| 2-Bromo-2-methylbutane | Potassium tert-butoxide | 2-Methyl-1-butene (Hofmann) | High |
Visualizing the Workflow and Logic
Dehydrohalogenation Experimental Workflow
Caption: A typical experimental workflow for dehydrohalogenation.
Regioselectivity in E2 Elimination
Caption: Influence of base size on regioselectivity.
E2 Elimination Mechanism
Caption: The concerted E2 elimination mechanism.
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3,3,5,5-Tetramethylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the rapid and efficient synthesis of organic compounds utilizing derivatives of 3,3,5,5-tetramethylmorpholine under microwave irradiation. The use of microwave technology in organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and improve purity when compared to conventional heating methods. The sterically hindered nature of the this compound moiety can offer unique advantages in directing reaction pathways and influencing the properties of the final products.
Application Note 1: Rapid Microwave-Assisted Synthesis of Chalcones Bearing a this compound Moiety
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, which form the central core for a variety of important biological compounds. The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation. Microwave-assisted synthesis offers a significant acceleration of this reaction.[1] This protocol details the synthesis of a chalcone derivative incorporating a this compound scaffold, a structural motif of interest in medicinal chemistry due to the potential for increased metabolic stability and altered pharmacokinetic properties conferred by the gem-dimethyl substitution.
Experimental Protocol: Microwave-Assisted Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of morpholine-based chalcones.[2]
Reactants:
-
4-(3,3,5,5-tetramethylmorpholino)acetophenone
-
Substituted Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
To a 10 mL microwave vial, add 4-(3,3,5,5-tetramethylmorpholino)acetophenone (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Add 3 mL of a 5% solution of NaOH in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 2-5 minutes with a power of 50-100 Watts.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
The product often crystallizes directly from the reaction mixture. Collect the crystals by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of chalcones based on analogous morpholine derivatives.[2]
| Entry | Substituted Benzaldehyde | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 2 | 50 | 80 | >90 |
| 2 | 3,4-Dichlorobenzaldehyde | 2 | 50 | 80 | >90 |
| 3 | 4-Bromo-3-fluorobenzaldehyde | 2 | 50 | 80 | >90 |
| 4 | 2-Chlorobenzaldehyde | 2 | 50 | 80 | >90 |
Mandatory Visualization
Caption: Workflow for microwave-assisted chalcone synthesis.
Application Note 2: Microwave-Assisted Buchwald-Hartwig Amination with this compound
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Microwave irradiation has been shown to significantly accelerate this transformation, reducing reaction times from hours to minutes.[4] The use of a sterically hindered secondary amine like this compound can be challenging under thermal conditions, but microwave heating can often overcome the steric barriers to facilitate the coupling.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is a general procedure adapted from the microwave-assisted double amination of aryl bromides.[3]
Reactants:
-
Aryl Bromide
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (t-BuONa)
-
Toluene
Procedure:
-
In a microwave vial, combine the aryl bromide (1.0 mmol), this compound (1.1 mmol), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and t-BuONa (1.4 mmol).
-
Add dry toluene (4.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 10-30 minutes with a power of up to 300 W.
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., chloroform) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table presents representative data for microwave-assisted Buchwald-Hartwig amination with various secondary amines, demonstrating the general applicability of the method.[4]
| Entry | Aryl Bromide | Secondary Amine | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dibromobenzene | Acridine | 30 | 150 | 86 |
| 2 | 1,4-Dibromobenzene | Phenothiazine | 30 | 150 | 40 |
| 3 | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Phenoxazine | 30 | 150 | 75 |
| 4 | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Acridine | 30 | 150 | 73 |
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3,3,5,5-Tetramethylmorpholine and Its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged structural component in many bioactive molecules and is frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[2]
Application: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues as Potential Smoking Cessation Aids
Derivatives of 3,3,5,5-tetramethylmorpholine, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine, have been synthesized and evaluated for their potential as smoking cessation aids, acting as inhibitors of monoamine uptake and antagonists of nicotinic acetylcholine receptors.[2][3] The following sections detail the synthetic protocol and key data for these compounds.
The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues generally proceeds through the reduction of a 2-hydroxy-morpholine intermediate. A representative reaction scheme is provided below.
Caption: Synthetic workflow for the reduction of a 2-hydroxy-morpholine intermediate.
-
Reaction Setup: A solution of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol [(S,S)-4a] hemi-d-tartrate (990 mg, 3.00 mmol) in 12 mL of 50% aqueous ethanol is prepared in a suitable reaction vessel.
-
Reduction: The solution is cooled to 0 °C in an ice bath and treated with sodium borohydride (NaBH₄) (450 mg, 12 mmol). The reaction mixture is then stirred overnight at room temperature.
-
Quenching: The reaction is quenched at 0 °C by the slow addition of 4.5 mL of concentrated hydrochloric acid (HCl).
-
Workup: The resulting clear solution is basified with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extracted twice with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by chromatography or crystallization to yield the hemi-d-tartrate salt.
The following table summarizes the in vitro biological activity data for a series of synthesized 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues.[2]
| Compound | R¹ | R² | Dopamine Uptake IC₅₀ (nM) | Norepinephrine Uptake IC₅₀ (nM) | Serotonin Uptake IC₅₀ (nM) | α3β4-nAChR IC₅₀ (µM) |
| (S,S)-5a | H | Cl | 130 ± 10 | 18 ± 1 | >10,000 | 0.8 ± 0.1 |
| (S,S)-5b | H | F | 150 ± 20 | 25 ± 2 | >10,000 | 1.0 ± 0.1 |
| (S,S)-5c | H | H | 200 ± 30 | 40 ± 5 | >10,000 | 2.5 ± 0.3 |
| (S,S)-5d | Me | Cl | 80 ± 7 | 12 ± 1 | >10,000 | 0.5 ± 0.05 |
Signaling Pathway Context: Inhibition of Monoamine Transporters
The synthesized morpholine analogues exert their potential therapeutic effect by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This action increases the concentration of these neurotransmitters, which is a mechanism relevant for treating conditions like depression and nicotine addiction.
Caption: Mechanism of action of morpholine analogues on dopamine transport.
Broader Role of the Morpholine Scaffold in Pharmaceuticals
The morpholine moiety is a versatile building block in medicinal chemistry.[1] Its presence in a molecule can enhance properties such as aqueous solubility and metabolic stability. Marketed drugs containing the morpholine scaffold include the fungicide Fenpropimorph and the antiemetic Aprepitant. The synthesis of these complex molecules often involves multi-step processes where the morpholine ring is a key structural element. While this compound itself is not explicitly mentioned as a direct precursor in the synthesis of these specific drugs, the general synthetic strategies for substituted morpholines are relevant.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Buy this compound | 19412-12-5 [smolecule.com]
- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine | RTI [rti.org]
Application Notes: 3,3,5,5-Tetramethylmorpholine as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5,5-Tetramethylmorpholine is a sterically hindered cyclic secondary amine that serves as a valuable building block in the synthesis of complex molecules. Its unique structural feature, the presence of four methyl groups on the carbon atoms adjacent to the nitrogen and oxygen, imparts significant steric bulk. This characteristic influences its reactivity and makes it a useful tool in various synthetic transformations, particularly in the construction of novel catalysts, ligands, and as a non-nucleophilic base. These attributes are of considerable interest in the fields of organic synthesis, medicinal chemistry, and materials science.
Derivatives of this compound have been explored for their potential biological activities, including the inhibition of neurotransmitter uptake and antagonism of nicotinic acetylcholine receptors. This highlights the potential of this scaffold in the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex molecular architectures.
Key Applications
-
As a Sterically Hindered Base: The bulky nature of this compound makes it an effective non-nucleophilic base in organic reactions. It can facilitate deprotonation and elimination reactions where the interference of the base as a nucleophile is undesirable.
-
Synthesis of N-Heterocyclic Carbene (NHC) Precursors: The secondary amine functionality of this compound allows for its incorporation into imidazolium or other azolium salts, which are precursors to N-heterocyclic carbenes. NHCs are a crucial class of organocatalysts and ligands for transition metals. The steric hindrance provided by the tetramethyl substitution can influence the stability and catalytic activity of the resulting NHC.
-
Building Block for Bioactive Molecules: The morpholine scaffold is a common motif in many approved drugs.[1] The introduction of the 3,3,5,5-tetramethyl substitution pattern offers a route to novel analogs of existing drugs or entirely new classes of bioactive compounds with potentially altered pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Protocol 1: N-Alkylation of this compound (General Procedure)
This protocol describes a general method for the N-alkylation of this compound to introduce various substituents on the nitrogen atom. This is a fundamental step for incorporating this building block into larger molecules.
Reaction Scheme:
Caption: General N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
To the stirred suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-alkyl-3,3,5,5-tetramethylmorpholine.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure, if necessary.
Quantitative Data (Example for N-methylation of Morpholine):
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Morpholine | Dimethyl Carbonate | - | - | 160 | 6 | 83 | 86 (for N-methylmorpholine) |
Data adapted from a study on the N-methylation of morpholine.[2]
Protocol 2: Synthesis of a this compound-based N-Heterocyclic Carbene (NHC) Precursor (Hypothetical)
This protocol outlines a hypothetical, yet plausible, two-step synthesis of an imidazolium salt derived from this compound, which would serve as a precursor to a sterically hindered NHC.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 3,3,5,5-Tetramethylmorpholine
Welcome to the technical support center for 3,3,5,5-Tetramethylmorpholine (TMM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this sterically hindered amine base.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction is sluggish or not proceeding to completion when using this compound as a base. What are the possible reasons and how can I improve the conversion?
-
Answer: Low conversion can be attributed to several factors. Due to its significant steric bulk, this compound is a non-nucleophilic but also a moderately strong base. The following troubleshooting steps can help improve your reaction outcome:
-
Inadequate Basicity: While sterically hindered, TMM (pKa of the conjugate acid is approximately 9.22) may not be a strong enough base for deprotonating less acidic substrates. Consider switching to a stronger, non-nucleophilic base if your substrate requires it.
-
Low Reaction Temperature: The steric hindrance of TMM can lead to slower reaction kinetics. Gradually increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for any signs of product decomposition or side product formation at elevated temperatures.
-
Solvent Effects: The choice of solvent can significantly impact the effectiveness of the base. Aprotic polar solvents like DMF or DMSO can enhance the basicity of amines. However, ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.
-
Purity of Reagents: Ensure that the this compound and all other reactants and solvents are of high purity and anhydrous. Impurities can interfere with the reaction.
-
Issue 2: Formation of Unexpected Side Products
-
Question: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge in organic synthesis. When using a sterically hindered base like TMM, the desired reaction pathway might compete with other possibilities:
-
Elimination vs. Substitution: Due to its bulky nature, TMM is more likely to act as a base, promoting elimination reactions (E2) over substitution reactions (SN2).[1] If your desired product is from a substitution reaction, the use of a bulky base like TMM might be favoring the undesired elimination pathway. Consider using a less hindered base if substitution is the desired outcome.
-
Substrate Decomposition: At elevated temperatures, sensitive substrates may decompose. If you have increased the temperature to improve conversion, monitor the reaction for the appearance of degradation products. It may be necessary to find a balance between reaction rate and substrate stability.
-
Reaction with Air or Moisture: Some reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent the formation of oxidation or hydrolysis byproducts.
-
Issue 3: Difficulty in Removing this compound During Work-up
-
Question: I am having trouble removing this compound from my reaction mixture after the reaction is complete. What is an effective work-up procedure?
-
Answer: Being a basic compound, this compound can be effectively removed during the work-up by converting it into its water-soluble salt form.
-
Aqueous Acid Wash: During the work-up, wash the organic layer with a dilute aqueous acidic solution (e.g., 1M HCl or saturated NH4Cl solution). The TMM will be protonated to form the corresponding ammonium salt, which is soluble in the aqueous layer and can be separated. Be cautious if your desired product is acid-sensitive.
-
Extraction: After the acid wash, perform standard liquid-liquid extraction to separate the organic layer containing your product from the aqueous layer containing the TMM salt. Multiple extractions with the organic solvent will ensure complete recovery of the product.
-
Silica Gel Chromatography: If residual TMM remains after extraction, it can often be removed by flash column chromatography. TMM is a polar compound and will have a lower Rf value than many non-polar to moderately polar organic products.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and applications of this compound.
-
What is the primary advantage of using this compound over other amine bases? The primary advantage of TMM lies in its significant steric hindrance.[2] The four methyl groups surrounding the nitrogen atom make it a poor nucleophile, which is highly desirable in reactions where the base should only act as a proton abstractor and not compete with other nucleophiles present in the reaction mixture. This selectivity helps to minimize side reactions.
-
In which types of reactions is this compound commonly used? this compound is a versatile, sterically hindered base used in a variety of organic transformations. It is particularly useful in reactions where a non-nucleophilic base is required, such as:
-
Deprotonation of acidic C-H bonds.[2]
-
As a scavenger for acids generated in a reaction.
-
In the synthesis of N-heterocyclic carbenes (NHCs).[2]
-
As a ligand or additive in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis.[2]
-
-
What is the pKa of this compound? The predicted pKa of the conjugate acid of this compound is approximately 9.22.[3] This indicates that it is a moderately strong base.
-
What are the solubility properties of this compound? this compound is soluble in a wide range of common organic solvents.[2] Its protonated form (the tetramethylmorpholinium salt) is generally soluble in aqueous solutions.
Experimental Protocols
Below are representative experimental protocols for reactions where this compound can be employed as a base. These are general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general setup for a Suzuki-Miyaura coupling reaction using an aryl halide and a boronic acid, with this compound as the base.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (2.0-3.0 equiv) and the anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a dilute aqueous acid solution (e.g., 1M HCl) to remove the TMM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for an Elimination Reaction
This protocol outlines a general procedure for an E2 elimination reaction using an alkyl halide and this compound as the base.
-
Reactant Addition: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, acetonitrile, or DMF).
-
Base Addition: Add this compound (1.5-2.0 equiv) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and then with a dilute aqueous acid solution to remove the TMM. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting alkene can be purified by distillation or column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions where a sterically hindered amine base like this compound could be employed. The optimal conditions will vary depending on the specific substrates used.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Buchwald-Hartwig Amination |
| Aryl Halide | Ar-Br, Ar-Cl, Ar-I | Ar-Br, Ar-I | Ar-Br, Ar-Cl, Ar-I, Ar-OTf |
| Coupling Partner | Ar'-B(OH)₂ | Alkene | Amine |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos | P(o-tol)₃, PPh₃ | BINAP, Xantphos, RuPhos |
| Base | This compound | This compound | This compound |
| Solvent | Toluene, Dioxane, DMF | DMF, Acetonitrile, Toluene | Toluene, Dioxane |
| Temperature (°C) | 80 - 120 | 80 - 140 | 80 - 110 |
| Typical Yield | 70 - 95% | 60 - 90% | 70 - 98% |
Visualizations
Diagram 1: General Experimental Workflow for a Reaction Using this compound
Caption: General workflow for a chemical synthesis using this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in TMM-mediated reactions.
References
identifying and minimizing byproducts in reactions with 3,3,5,5-Tetramethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in chemical reactions involving 3,3,5,5-tetramethylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a sterically hindered secondary amine.[1] Its bulky tetramethyl substitution makes it a non-nucleophilic base, meaning it can effectively scavenge protons (act as a base) without competing in nucleophilic substitution reactions. This property is highly valuable in sensitive chemical transformations where the amine is intended only to control pH or catalyze a reaction through deprotonation without forming unwanted byproducts by reacting itself.
Q2: What are the main types of reactions where this compound is used?
Due to its properties as a hindered, non-nucleophilic base, this compound is primarily used in:
-
N-Alkylation Reactions: As a proton scavenger to neutralize the acid generated during the alkylation of a primary or secondary amine with an alkyl halide.[2][3]
-
Reductive Amination: While less common as a primary reactant due to its steric bulk, it can be used as a base to facilitate the reaction between a more reactive amine and a carbonyl compound.
-
Elimination Reactions: To promote the formation of alkenes from alkyl halides or sulfonates.
-
Catalyst Systems: As a ligand or additive in metal-catalyzed reactions.[1]
Q3: What are the potential byproducts I should be aware of when using this compound?
While this compound is designed to be relatively inert to side reactions, byproducts can still form under certain conditions. These can be broadly categorized as:
-
Byproducts from Incomplete Reactions: Unreacted starting materials.
-
Byproducts from Side Reactions of Substrates: For example, in an N-alkylation, elimination of the alkyl halide to form an alkene can compete with the desired substitution.
-
Byproducts Involving this compound:
-
N-Alkylated this compound: Although sterically hindered, under forcing conditions (high temperature, highly reactive alkylating agents), it can undergo alkylation.
-
Salts of this compound: The protonated form of the amine will be present as a salt with the corresponding counter-ion from the acid generated in the reaction (e.g., hydrochloride, hydrobromide).
-
-
Degradation Products: At elevated temperatures, decomposition of reactants or the solvent can lead to a complex mixture of impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield can be frustrating. This guide will help you systematically troubleshoot the potential causes.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Table for Low Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Verify the purity of this compound, your substrate, and alkylating/carbonyl compound using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to side products. |
| Suboptimal Reaction Conditions | * Temperature: If the reaction is sluggish, consider a moderate increase in temperature. However, be aware that higher temperatures can also promote side reactions.[4] * Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. * Stoichiometry: Ensure the correct molar ratios of reactants are used. For N-alkylations, typically a slight excess of the amine base is used. |
| Incomplete Reaction | If starting material remains, consider extending the reaction time or increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Product Degradation | Your product may be sensitive to the workup conditions (e.g., acidic or basic washes). Test the stability of your product under the workup conditions on a small scale. |
| Loss During Workup/Purification | * Ensure your product is not water-soluble and being lost in the aqueous layer during extraction. * Check for product volatility if you are removing solvent under high vacuum. * Product may be retained on silica gel during chromatography. Ensure you are using the appropriate eluent system. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in a chromatogram indicates byproduct formation.
Logical Workflow for Byproduct Management
Caption: A strategic workflow for managing reaction byproducts.
Common Byproducts and Minimization Strategies
| Observed Byproduct | Potential Cause | Recommended Action |
| Unreacted Starting Material(s) | Incomplete reaction. | Extend reaction time, moderately increase temperature, or ensure efficient mixing. |
| Alkene (from elimination) | The base (this compound) is promoting elimination of the alkyl halide. This is more common with secondary and tertiary alkyl halides. | Use a less hindered primary alkyl halide if possible. Lower the reaction temperature. |
| Over-alkylated Product | The desired product is more nucleophilic than the starting amine and reacts further. (Less common with sterically hindered products). | Use a strict 1:1 stoichiometry of the amine substrate to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
| N-Alkylated this compound | Reaction conditions are too harsh, overcoming the steric hindrance. | Use milder reaction conditions (lower temperature). Use a less reactive alkylating agent if the substrate allows. |
| Polymeric Material | High concentration of reactants or reactive intermediates. | Dilute the reaction mixture. Add one of the reactants slowly over time.[4] |
Identification of Byproducts
A crucial step in troubleshooting is the identification of the byproduct's structure. This information provides clues to the undesired reaction pathway.
Analytical Techniques for Byproduct Identification
| Technique | Application | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable compounds. | Provides retention time for separation and a mass spectrum for identification by library matching or fragmentation analysis.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of compounds, including non-volatile and thermally labile molecules. | Provides retention time and molecular weight information, which is key for identifying unknown byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated byproducts. | Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.[6] |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and preliminary assessment of the number of components in a mixture. | Allows for a quick visual assessment of the reaction progress and the presence of byproducts. |
Workflow for Byproduct Identification
Caption: Workflow for the identification of unknown byproducts.
Experimental Protocols
General Protocol for N-Alkylation using this compound as a Proton Scavenger
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using an alkyl halide, with this compound serving as the acid scavenger.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Alkyl halide (1.0 - 1.2 eq)
-
This compound (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine and the anhydrous solvent.
-
Add this compound to the solution and stir.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting this Protocol:
-
If the reaction is slow: Increase the temperature or switch to a more polar aprotic solvent like DMF.
-
If elimination is observed: Lower the reaction temperature and ensure slow addition of the alkyl halide.
-
If the 3,3,5,5-tetramethylmorpholinium salt precipitates: This is normal. It will be removed during the aqueous workup.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Buy this compound | 19412-12-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting low yields in 3,3,5,5-Tetramethylmorpholine-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in chemical reactions mediated by the sterically hindered, non-nucleophilic base, 3,3,5,5-Tetramethylmorpholine.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in organic synthesis can be attributed to a variety of factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues in reactions utilizing this compound.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Category 1: Reaction Setup and Reagents
Q1: How critical is the purity of this compound and other reagents?
A1: The purity of all reagents is crucial. Impurities in this compound, substrates, or solvents can lead to undesirable side reactions, catalyst poisoning, or incomplete conversion, all of which contribute to low yields. It is highly recommended to use reagents of the highest available purity. If purity is uncertain, purification of starting materials and solvents is advised.
Q2: What are the best practices for handling and storing this compound?
A2: this compound is a hygroscopic amine. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the air, both of which can neutralize the base and reduce its effectiveness.
Category 2: Reaction Conditions
Q3: My dehydrohalogenation reaction is giving low yields. What are the likely causes?
A3: Low yields in dehydrohalogenation reactions using this compound can stem from several factors:
-
Insufficient Basicity: While a strong base, its effectiveness can be hampered by the presence of acidic impurities or moisture.
-
Steric Hindrance: The bulky nature of this compound may hinder its ability to access sterically congested protons. In such cases, a less hindered base might be more effective, or reaction temperature may need to be increased.
-
Reaction Temperature and Time: Elimination reactions are often favored at higher temperatures. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal duration.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred for dehydrohalogenation reactions.
Q4: I am observing a significant amount of starting material even after a prolonged reaction time in an alkylation reaction. What should I do?
A4: Incomplete conversion in alkylation reactions with active methylene compounds can be due to:
-
Suboptimal Stoichiometry: Ensure that at least a stoichiometric amount of this compound is used relative to the active methylene compound to ensure complete deprotonation. An excess of the base may be beneficial.
-
Temperature: While initial deprotonation may be performed at a lower temperature, the alkylation step might require heating to proceed at a reasonable rate.
-
Leaving Group: The nature of the leaving group on the alkylating agent is critical. Iodides are typically more reactive than bromides, which are more reactive than chlorides.
-
Competing Reactions: The sterically hindered nature of this compound is advantageous in minimizing competing SN2 reactions at the electrophilic carbon, but this can also slow down the desired reaction.
Category 3: Workup and Purification
Q5: I am losing a significant portion of my product during the aqueous workup. How can I prevent this?
A5: Product loss during workup can occur due to the formation of emulsions or the solubility of the product in the aqueous phase. To mitigate this:
-
Back-extraction: Perform multiple extractions with a suitable organic solvent.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and reduce the amount of dissolved water.
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, less water-soluble form.
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing yield. The following tables provide a summary of how different parameters can affect reaction outcomes.
Table 1: Effect of Base Stoichiometry on Yield
| Equivalents of Base | Substrate Conversion (%) | Desired Product Yield (%) |
| 1.0 | 75 | 60 |
| 1.2 | 95 | 88 |
| 1.5 | >99 | 92 |
| 2.0 | >99 | 91 (minor increase) |
Note: Data is illustrative and will vary based on the specific reaction.
Table 2: Influence of Solvent on a Model Dehydrohalogenation Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 8 | 85 |
| Acetonitrile | 37.5 | 6 | 90 |
| Dimethylformamide (DMF) | 36.7 | 4 | 92 |
Key Experimental Protocols
General Protocol for Dehydrobromination of an Alkyl Bromide
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the alkyl bromide (1.0 eq) and a suitable anhydrous solvent (e.g., THF or toluene, to make a 0.5 M solution).
-
Addition of Base: Add this compound (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
General Protocol for Alkylation of an Active Methylene Compound
-
Deprotonation: In a flame-dried flask under a nitrogen atmosphere, dissolve the active methylene compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add this compound (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
Visualizations
Reaction Pathway: E2 Elimination
Caption: Concerted mechanism of an E2 elimination reaction.
Workflow for Optimizing Reaction Temperature
Caption: Decision tree for optimizing reaction temperature.
Technical Support Center: Managing 3,3,5,5-Tetramethylmorpholine
Welcome to the technical support center for 3,3,5,5-Tetramethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and use of this compound, with a particular focus on its moisture sensitivity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
-
Question: My reaction yields are variable, or I am observing unexpected byproducts when using this compound as a base or catalyst. What could be the cause?
-
Answer: The primary suspect is often the presence of moisture. Amines, including this compound, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed water can interfere with your reaction in several ways:
-
Reaction with sensitive reagents: Water can react with and consume moisture-sensitive reagents in your reaction mixture, such as organometallics or acyl chlorides, leading to lower yields of your desired product.
-
Hydrolysis of intermediates or products: The presence of water can lead to the hydrolysis of sensitive functional groups in your starting materials, intermediates, or final products.
-
Alteration of catalytic activity: In reactions where this compound is a precursor to a catalyst, such as in the formation of N-heterocyclic carbenes (NHCs), water can interfere with the catalyst formation or deactivate the active catalytic species.[3][4]
Troubleshooting Steps:
-
Dry the this compound: Before use in a moisture-sensitive reaction, it is crucial to dry the amine. Refer to the experimental protocols section for detailed drying procedures.
-
Use anhydrous solvents and reagents: Ensure all other components of your reaction are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Incorporate a water scavenger: For extremely sensitive reactions, consider adding a water scavenger to the reaction mixture to chemically remove any trace amounts of water.[5][6]
-
Issue 2: Clumping or Caking of Solid this compound
-
Question: The solid this compound in the container has clumped together. Is it still usable?
-
Answer: Clumping is a clear indication of moisture absorption.[7] While the compound may still be chemically viable for some applications, the clumping signifies that it is no longer anhydrous. For moisture-sensitive experiments, using clumped material is not recommended as it will introduce an unknown amount of water into your reaction, leading to the issues described in "Issue 1."
Troubleshooting Steps:
-
Assess the extent of clumping: If the clumping is minor, you may be able to dry the material for less sensitive applications. However, for high-purity and anhydrous requirements, it is best to use a fresh, unopened container.
-
Properly store the compound: To prevent future clumping, always store this compound in a tightly sealed container in a desiccator with a suitable drying agent.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To minimize moisture absorption, this compound should be stored in a cool, dry place in a tightly sealed container.[1][2] For long-term storage or for use in moisture-sensitive applications, it is highly recommended to store the container inside a desiccator containing a desiccant such as silica gel, calcium chloride, or phosphorus pentoxide.
-
-
Q2: How should I handle this compound to prevent moisture contamination?
-
A2: Minimize the time the container is open to the atmosphere.[7] When weighing or dispensing the compound, do so in a dry, inert atmosphere if possible (e.g., in a glove box). If a glove box is not available, work quickly and reseal the container immediately after use.
-
Moisture Content and Drying
-
Q3: How can I determine the water content of my this compound sample?
-
A3: The most accurate and widely used method for determining the water content in organic compounds is Karl Fischer titration.[8][9] This technique is highly sensitive to water and can provide a precise measurement of the moisture content. For strongly basic amines, a modified Karl Fischer method using a solvent mixture containing acetic acid or a specialized reagent is recommended to avoid interference with the titration.[8][10]
-
-
Q4: What is the best way to dry this compound?
-
A4: For drying tertiary amines like this compound, common and effective methods include:
-
Distillation from a suitable desiccant: Refluxing the amine over a desiccant that does not react with it, followed by distillation, is a standard procedure. Suitable desiccants for amines include potassium hydroxide (KOH) pellets or calcium hydride (CaH₂).[11][12]
-
Use of molecular sieves: Adding activated 3Å or 4Å molecular sieves to the liquid amine and allowing it to stand for several hours can effectively remove water.[5][12] The sieves can then be removed by filtration.
-
-
Experimental Use
-
Q5: Can I use this compound in aqueous reaction conditions?
-
A5: While many organic reactions are performed under anhydrous conditions to avoid side reactions, some modern synthetic methods are designed to be carried out in water.[3][13] If you are following a protocol that explicitly uses water as a solvent or co-solvent, then using this compound should be acceptable. However, for reactions that are known to be sensitive to water, it is crucial to use the anhydrous compound.
-
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or specialized Karl Fischer solvent for amines
-
Karl Fischer reagent (iodine, sulfur dioxide, base in a suitable solvent)
-
Benzoic or salicylic acid (for strongly basic amines)[10]
-
Airtight syringe
-
This compound sample
Procedure:
-
Prepare the Titration Solvent: Add the appropriate Karl Fischer solvent to the titration cell. If analyzing a strongly basic amine, add a suitable acid like benzoic acid to the solvent to neutralize the amine and prevent interference.[10]
-
Pre-titration: Start the titrator to remove any residual water from the solvent until a stable, low-drift endpoint is reached.
-
Sample Introduction: Using an airtight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.
-
Titration: The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument will calculate the water content based on the amount of reagent consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying of this compound by Distillation from Potassium Hydroxide
This protocol describes a standard method for obtaining anhydrous this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Inert atmosphere setup (nitrogen or argon)
-
Dry glassware
Procedure:
-
Pre-drying: Add KOH pellets to the this compound in a round-bottom flask (approximately 10-20 g of KOH per 100 mL of amine).
-
Reflux: Under a dry, inert atmosphere, gently reflux the mixture for 2-4 hours. This allows the KOH to react with and absorb the water.
-
Distillation: After refluxing, allow the mixture to cool slightly. Set up the apparatus for distillation and carefully distill the this compound. Collect the distillate in a dry receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled, anhydrous this compound over activated molecular sieves in a tightly sealed container under an inert atmosphere.
Data Presentation
Table 1: Recommended Desiccants for Drying Amines
| Desiccant | Compatibility with Amines | Notes |
| Potassium Hydroxide (KOH) | Excellent | A common and effective choice for basic amines.[11][14] |
| Calcium Hydride (CaH₂) | Good | Reacts to form hydrogen gas; use with caution.[12] |
| Molecular Sieves (3Å or 4Å) | Excellent | Good for removing residual water after initial drying.[5][12] |
| Sodium Sulfate (Na₂SO₄) | Moderate | Lower drying capacity; suitable for pre-drying.[15] |
| Calcium Chloride (CaCl₂) | Not Recommended | Can form adducts with amines.[15] |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A streamlined workflow for quantifying water content.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. additive-chem.com [additive-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. hiranuma.com [hiranuma.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Scaling Up Reactions with 3,3,5,5-Tetramethylmorpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up chemical reactions involving 3,3,5,5-Tetramethylmorpholine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your process development and scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges stem from its unique structure as a sterically hindered secondary amine.[1] Key issues include:
-
Reduced Reactivity: The bulky tetramethyl groups can hinder the nitrogen's access to the reaction center, potentially leading to slower reaction rates or the need for more forcing conditions compared to less hindered amines.[2]
-
Mixing and Mass Transfer Limitations: As reaction volume increases, achieving efficient mixing becomes more critical and challenging.[3][4] Poor mixing can lead to localized "hot spots" in exothermic reactions and incomplete conversion.
-
Heat Transfer Issues: Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[4] This is a significant concern for exothermic reactions, where poor heat control can lead to side product formation or runaway reactions.
-
Solubility and Precipitation: Changes in concentration and temperature during scale-up can lead to the precipitation of reactants, products, or byproducts, causing processing difficulties.
-
Purification Challenges: The unique properties of this compound and its derivatives may require specialized purification techniques on a larger scale, as standard lab-scale chromatography may not be economically viable.
Q2: How does the steric hindrance of this compound affect its role as a base?
A2: The steric bulk around the nitrogen atom makes this compound a non-nucleophilic base. This is advantageous in reactions where it is intended to act solely as a proton scavenger without competing in nucleophilic additions or substitutions. However, this same steric hindrance can also reduce its basic strength and deprotonation efficiency, especially with sterically congested acidic protons.
Q3: What are the key safety considerations when handling this compound on a large scale?
A3: Large-scale handling requires stringent safety protocols. Key considerations include:
-
Exothermic Reactions: Be aware of the potential for highly exothermic reactions and ensure the reactor's cooling capacity is sufficient.[5]
-
Process Safety Management: Implement robust process safety management (PSM) practices, including hazard and operability (HAZOP) studies, to identify and mitigate potential risks.
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and seals, are compatible with the amine and other reagents at the operating temperatures and pressures.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety glasses, and respiratory protection, especially when handling the concentrated amine.[6]
-
Spill and Emergency Procedures: Have well-defined spill containment and emergency response procedures in place.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Conversion | 1. Insufficient Mixing: Inefficient stirring leading to poor mass transfer.[3] 2. Poor Heat Transfer: Formation of localized cold spots slowing down the reaction.[4] 3. Reduced Reagent Purity: Impurities in starting materials at larger scales. 4. Steric Hindrance: The inherent steric bulk of the amine impeding the reaction.[2] | 1. Optimize stirrer design and speed. Consider using baffles in the reactor. 2. Improve heat transfer by ensuring proper jacket fluid flow and temperature. Monitor internal reaction temperature at multiple points if possible. 3. Verify the purity of all reagents at the production scale. 4. Increase reaction temperature or time. Consider a less hindered but functionally equivalent amine if the process allows. |
| Formation of Unexpected Byproducts | 1. Hot Spots: Localized overheating due to poor mixing and heat transfer in exothermic reactions.[4] 2. Impurity-Driven Side Reactions: Trace impurities in starting materials becoming significant at scale.[3] 3. Prolonged Reaction Times: Extended exposure to reaction conditions leading to degradation. | 1. Improve mixing and heat transfer. Consider slower addition of reagents to control the exotherm. 2. Analyze all starting materials for impurities that could interfere with the reaction. 3. Optimize reaction time through in-process monitoring (e.g., HPLC, GC) to stop the reaction upon completion. |
| Product Precipitation or Crystallization Issues | 1. Solubility Limits Exceeded: Higher concentrations at scale leading to supersaturation. 2. Temperature Fluctuations: Poor temperature control causing the product to crystallize prematurely. 3. Change in Solvent Composition: In-situ formation of byproducts altering the solvent properties. | 1. Adjust solvent volume or use a co-solvent to improve solubility. 2. Maintain precise temperature control throughout the reaction and work-up. 3. Analyze the reaction mixture to identify any changes in composition that might affect solubility. |
| Foaming in the Reactor | 1. Gas Evolution: Vigorous gas evolution from the reaction. 2. Contaminants: Presence of surface-active impurities.[7] 3. High Agitation Rates: Excessive stirring speed. | 1. Control the rate of reaction to manage gas evolution. Ensure adequate headspace and venting. 2. Ensure all reagents and the reactor are clean. Consider using an antifoaming agent if the problem persists and is compatible with the process.[7] 3. Reduce the stirrer speed while ensuring adequate mixing. |
Experimental Protocols
Representative Protocol: Scale-Up of a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a general procedure for the reaction of an activated aryl halide with this compound, with specific considerations for scaling up from lab to pilot plant scale.
Reaction:
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene)
-
This compound
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
-
Base (e.g., Potassium Carbonate) for scavenging the acid byproduct.
Lab-Scale Procedure (100 mL):
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the activated aryl halide (0.05 mol), this compound (0.06 mol, 1.2 eq), and potassium carbonate (0.075 mol, 1.5 eq).
-
Add 100 mL of DMF.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scale-Up Considerations and Pilot-Plant Procedure (10 L):
-
Safety First: Conduct a thorough safety review of the process, paying close attention to the exothermicity of the reaction.
-
Equipment Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge the reactor with the activated aryl halide (5 mol) and potassium carbonate (7.5 mol).
-
Add 10 L of DMF.
-
Begin agitation, ensuring good solid suspension. A retreat curve impeller is often suitable for solid-liquid mixtures.
-
-
Controlled Addition:
-
Slowly add this compound (6 mol) via the addition funnel over 1-2 hours.
-
Monitor the internal temperature closely. The addition rate should be controlled to keep the temperature within a safe range (e.g., below 40°C during addition).
-
-
Heating and Reaction Monitoring:
-
After the addition is complete, slowly heat the reaction mixture to 80 °C using the reactor jacket.
-
Monitor the reaction progress using a pre-validated in-process control method (e.g., HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
Slowly add 20 L of water to the reactor, controlling any potential exotherm.
-
Transfer the mixture to an extraction vessel.
-
Extract the product with an appropriate solvent. Multiple extractions may be necessary for efficient recovery.
-
-
Purification:
-
Direct crystallization or precipitation from a suitable solvent system is preferred over chromatography at this scale.
-
Develop and optimize a crystallization procedure at the lab scale before implementing it in the pilot plant.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19412-12-5 | N/A |
| Molecular Formula | C₈H₁₇NO | N/A |
| Molecular Weight | 143.23 g/mol | N/A |
| Boiling Point | 169 °C at 760 mmHg | [8][9] |
| Density | 0.84 g/cm³ | [8] |
| Appearance | Solid | [10] |
Table 2: Predicted Qualitative Solubility of this compound in Common Industrial Solvents
Disclaimer: This table provides predicted solubility based on general chemical principles ("like dissolves like"). Experimental verification is required for quantitative data.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aprotic Polar Solvents | DMF, DMSO, Acetonitrile | High | The polar N-H and C-O bonds in the morpholine ring should interact favorably with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether linkage in the morpholine ring is compatible with ether solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | The molecule has sufficient polarity to dissolve in these solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The alkyl groups provide some nonpolar character, allowing for some solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding, but the bulky alkyl groups may limit extensive solvation. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule is likely too high for significant solubility in nonpolar alkanes. |
| Water | Low | The large hydrophobic alkyl groups are expected to significantly reduce water solubility despite the presence of the polar morpholine core. |
Visualizations
Caption: Troubleshooting workflow for scaling up reactions.
Caption: General signaling pathway for an SNAr reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically Hindered Amines - Enamine [enamine.net]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 8. researchgate.net [researchgate.net]
- 9. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Startup troubleshooting of amine units in LNG export facilities | Gas Processing & LNG [gasprocessingnews.com]
impact of solvent choice on 3,3,5,5-Tetramethylmorpholine reactivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of 3,3,5,5-Tetramethylmorpholine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general applications of this compound in organic synthesis?
This compound (TMM) is a sterically hindered, cyclic secondary amine.[1] Due to its bulky nature and basicity, it is primarily used as a non-nucleophilic base in various organic reactions.[1] Its applications include deprotonation of acidic substrates, facilitating elimination reactions, and serving as a building block for more complex molecules, such as N-heterocyclic carbenes (NHCs) which are important organocatalysts.[1] Its high solubility in a wide range of organic solvents makes it a versatile reagent.[1]
Q2: How does the choice of solvent generally affect a reaction involving a sterically hindered amine like TMM?
The choice of solvent can significantly influence the kinetics, thermodynamics, and selectivity of a reaction.[2] Solvents can affect reactivity in several ways, including:
-
Solvation of Reactants and Transition States: Solvents can stabilize or destabilize the reactants, intermediates, and transition states of a reaction, thereby altering the activation energy.[2]
-
Direct Participation: Some solvents may directly participate in the reaction mechanism, leading to different products.[2]
-
Solubility: The solubility of reactants, catalysts, and products in the chosen solvent is crucial for reaction efficiency and ease of workup.[2] TMM itself is noted for its high solubility in organic solvents.[1]
Q3: What is the difference between using a protic and an aprotic solvent with this compound?
The key difference lies in the ability of the solvent to act as a hydrogen bond donor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[3][4] When TMM is used as a base in a protic solvent, the solvent can form hydrogen bonds with the lone pair of electrons on the nitrogen atom. This "caging" effect, known as solvation, can hinder the amine's ability to act as a base or nucleophile.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) do not have O-H or N-H bonds and are therefore not hydrogen bond donors.[4][5] These solvents are generally preferred for reactions where the basicity of TMM is crucial, as they do not significantly solvate the amine, leaving its lone pair more available for reaction.[4]
Q4: For a deprotonation reaction using TMM, what type of solvent would you recommend?
For a deprotonation reaction, a polar aprotic solvent is generally recommended. The primary role of TMM in such a reaction is to act as a base. In a polar aprotic solvent, the nitrogen's lone pair is more accessible to abstract a proton, leading to a potentially faster reaction rate compared to a protic solvent where hydrogen bonding would reduce its basicity.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or no reactivity | The solvent may be deactivating the this compound. Protic solvents can form hydrogen bonds with the amine, reducing its effective basicity. | Switch to a polar aprotic solvent like THF, DMF, or DMSO to enhance the basicity of the amine. |
| Low product yield | The product might be unstable under the reaction conditions or during workup.[6] Alternatively, the product or a key intermediate may have poor solubility in the chosen solvent. | Consider a solvent in which the product is more stable and soluble. If the product is lost during an aqueous workup, it may be water-soluble; try extracting the aqueous layer multiple times or using a different workup procedure.[6] |
| Formation of unexpected side products | The solvent may be participating in the reaction. For example, in the presence of a strong base, some solvents can be deprotonated. | Choose a more inert solvent. Refer to a solvent compatibility chart for the specific reaction conditions. |
| Reaction is clean but does not go to completion | The reaction may be reversible, and the equilibrium is unfavorable. The solvent can influence the position of the equilibrium. | Try a solvent that preferentially solvates the products, thus driving the equilibrium forward. Alternatively, a solvent that allows for the removal of a byproduct (e.g., by precipitation or azeotropic distillation) could be beneficial. |
Solvent Properties and Their Impact
The following table summarizes the properties of common solvents that can be considered when planning a reaction with this compound.
| Solvent | Formula | Dielectric Constant (20°C) | Type | Key Considerations |
| Water | H₂O | 80.1 | Polar Protic | Strong hydrogen bonding, may reduce TMM basicity. |
| Methanol | CH₃OH | 33.0 | Polar Protic | Can act as a proton source and solvate TMM. |
| Ethanol | C₂H₅OH | 24.5 | Polar Protic | Similar to methanol but less polar. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Polar Aprotic | High boiling point, good for SN2 reactions.[4] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Polar Aprotic | High boiling point, excellent for SN2 reactions.[4] |
| Acetonitrile | CH₃CN | 37.5 | Polar Aprotic | Good for a wide range of organic reactions. |
| Acetone | (CH₃)₂CO | 20.7 | Polar Aprotic | Lower boiling point, useful for reactions at moderate temperatures.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Polar Aprotic | A common, less polar aprotic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Polar Aprotic | Volatile, useful for reactions near room temperature. |
| Toluene | C₇H₈ | 2.4 | Nonpolar | Useful for reactions requiring nonpolar conditions. |
Experimental Protocols
Representative Protocol: Solvent Screening for a TMM-Mediated Elimination Reaction
This protocol describes a general procedure for screening different solvents to optimize the yield of an elimination reaction using this compound as a non-nucleophilic base.
Reaction: Elimination of HBr from 2-bromo-2-methylpropane to form isobutylene.
Materials:
-
2-bromo-2-methylpropane
-
This compound (TMM)
-
Anhydrous solvents for screening (e.g., THF, Toluene, Acetonitrile, DMSO)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-bromo-2-methylpropane in a suitable solvent (e.g., toluene).
-
Prepare a stock solution of TMM in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a magnetic stir bar.
-
To each vial, add the desired anhydrous reaction solvent (e.g., 2 mL of THF in vial 1, 2 mL of Toluene in vial 2, etc.).
-
Add the internal standard to each vial.
-
Place the vials in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 50 °C).
-
Add the 2-bromo-2-methylpropane stock solution to each vial.
-
To initiate the reaction, add the TMM stock solution to each vial.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction vial.
-
Quench the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) and an extraction solvent (e.g., diethyl ether).
-
Analyze the organic layer by GC to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each solvent.
-
Compare the initial reaction rates and the final conversion for each solvent to determine the optimal solvent for the reaction.
-
Visualizations
Caption: Logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Caption: Conceptual diagram showing the difference in interaction between TMM and protic vs. aprotic solvents.
References
- 1. Buy this compound | 19412-12-5 [smolecule.com]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
Technical Support Center: Preventing Side Reactions with Sterically Hindered Amines
This guide provides researchers, scientists, and drug development professionals with practical information for troubleshooting and preventing common side reactions when using sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a sterically hindered amine?
A1: Sterically hindered amines, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triisopropylamine, are widely used as non-nucleophilic bases.[1][2] Their bulky alkyl groups obstruct the nitrogen's lone pair of electrons, making them poor nucleophiles while maintaining their ability to act as a base (proton scavenger).[2][3][4] This combination is crucial for preventing unwanted side reactions where a less hindered amine, like triethylamine (TEA), might act as a nucleophile and participate in the reaction, leading to byproducts.[5][6]
Q2: My reaction is sluggish when using a hindered amine. What can I do?
A2: The increased steric bulk of hindered amines can sometimes lead to slower reaction rates compared to less hindered bases like TEA.[1] If you are experiencing low or no conversion, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Gently warming the reaction can often provide the necessary activation energy to overcome the steric barrier.[1]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration.[1]
-
Solvent Choice: Ensure your reactants are fully soluble in the chosen solvent. Switching to a different solvent might improve reaction kinetics.[1]
-
Pre-activation: In amide couplings, pre-activating the carboxylic acid with the coupling reagent and the hindered amine before adding the nucleophilic amine can improve yields.[1]
Q3: I am observing an elimination product instead of the desired substitution. Why is this happening?
A3: Sterically hindered amines are strong bases and can promote elimination reactions (E2), especially with sterically hindered substrates.[7][8] The bulky base finds it easier to abstract a proton from a beta-carbon than to perform a nucleophilic attack on the electrophilic carbon.[7][9][10] To favor substitution (SN2) over elimination (E2), consider the following:
-
Choice of Base: If elimination is a significant issue, a less hindered, but still non-nucleophilic base might be required. Alternatively, using a weaker base if the reaction conditions permit can also favor substitution.[7]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7]
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.[7]
Q4: How do I effectively remove a hindered amine and its corresponding salt from my reaction mixture after the reaction is complete?
A4: The resulting ammonium salt from a hindered amine can sometimes be challenging to remove. A standard aqueous workup with a dilute acid wash (e.g., 1M HCl or 10% citric acid) is the most common method.[11] This protonates the amine, forming a water-soluble salt that can be extracted into the aqueous phase.[11] If your product is acid-sensitive or if emulsions form, you can wash with brine to break the emulsion or use scavenger resins to bind the excess amine, which can then be filtered off.[11]
Q5: When should I choose N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA)?
A5: Choose DIPEA over TEA when you need to minimize nucleophilic side reactions.[5][6] TEA, being less sterically hindered, can sometimes participate in acylation or alkylation reactions, leading to unwanted byproducts.[5] DIPEA's greater steric bulk effectively prevents these side reactions.[2][5] However, TEA is a slightly stronger base and is often less expensive, making it suitable for simple neutralization reactions where nucleophilicity is not a concern.[2][5]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Recommended Solution |
| Steric Hindrance | One or both of the coupling partners are sterically demanding, slowing down the reaction. Increase the reaction temperature or time. Consider using a more potent coupling reagent like HATU.[1] |
| Insufficient Acid Activation | The coupling reagent may not be suitable for the specific substrates. Pre-activate the carboxylic acid with the coupling reagent and hindered amine before adding the nucleophilic amine.[1] |
| Poor Solubility | The activated acid intermediate or the amine has low solubility in the reaction solvent. Screen different solvents to improve solubility.[1] |
| Epimerization of Chiral Centers | The basic conditions and elevated temperatures can lead to racemization, especially with sensitive amino acids. Consider adding an auxiliary agent like 1-hydroxybenzotriazole (HOBt) which is known to suppress racemization.[12][13] |
Problem 2: Unwanted E2 Elimination
| Potential Cause | Recommended Solution |
| Strong, Bulky Base | Sterically hindered bases like potassium tert-butoxide (KOtBu) or DIPEA strongly favor E2 elimination.[7][8][9] Switch to a non-bulky, strong nucleophile (for SN2) or a weaker base if the reaction allows.[7] |
| Elevated Temperature | Higher temperatures favor elimination reactions. Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[7] |
| Solvent Choice | Protic solvents can favor elimination. Switch to a polar aprotic solvent like THF or DMF to favor SN2.[7] |
Quantitative Data Summary
The choice of a hindered amine often involves a trade-off between its basicity (driving the desired reaction) and its steric bulk (preventing side reactions).
| Amine | Structure | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | Less sterically hindered; can act as a nucleophile.[5] |
| N,N-Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NCH₂CH₃ | 11.4 | Highly hindered, non-nucleophilic base.[4] Good for preventing side reactions.[2][5] |
| 2,6-Dimethylpyridine (2,6-Lutidine) | C₇H₉N | 6.7 | Steric hindrance around the nitrogen modifies basicity and nucleophilicity.[4] |
| Pyridine | C₅H₅N | 5.3 | Commonly used as an acid scavenger.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU and DIPEA
This protocol outlines a general method for coupling a carboxylic acid and a primary amine using HATU as the coupling reagent and DIPEA as the non-nucleophilic base.[1]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirred solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Amine Addition: Add a solution of the primary amine (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 10% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Elimination using a Non-Bulky Base in a Substitution Reaction
This protocol provides a general method for an SN2 reaction on a primary alkyl halide, aiming to minimize the competing E2 elimination side reaction.[7]
-
Reagent Preparation: Under an inert atmosphere, add an alcohol (R-OH, 1.1 equivalents) to anhydrous THF in the reaction vessel.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Cool the reaction mixture back down to 0 °C. Slowly, add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving hindered amines.
Caption: Steric hindrance favors E2 elimination over SN2 substitution.
Caption: Relationship between properties of sterically hindered amines.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. peptide.com [peptide.com]
analytical methods for determining the purity of 3,3,5,5-Tetramethylmorpholine
Technical Support Center: Purity Analysis of 3,3,5,5-Tetramethylmorpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended ?
A1: The primary recommended methods are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Gas chromatography is well-suited for analyzing volatile and semi-volatile compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR).
Q2: Why is derivatization sometimes required for the analysis of morpholine derivatives by GC-MS?
A2: Direct analysis of polar compounds like morpholines can be challenging, leading to poor peak shape (tailing) and low sensitivity.[1] Derivatization, such as reacting the secondary amine with sodium nitrite under acidic conditions to form a more volatile and stable N-nitrosamine derivative, enhances volatility and improves chromatographic separation, leading to more accurate and reliable quantification.[1][2][3]
Q3: What are the common impurities that might be present in this compound?
A3: Potential impurities can originate from the synthesis process. These may include unreacted starting materials, by-products from side reactions, or degradation products. Common classes of impurities in similar compounds include structural isomers and incompletely reacted intermediates.[4] Identifying these often requires techniques like GC-MS or LC-MS to determine their mass and fragmentation patterns.
Q4: Can I use HPLC for purity analysis? What kind of detector is suitable?
A4: Yes, HPLC is a viable method. Since this compound lacks a strong UV chromophore, standard UV detectors may offer limited sensitivity.[5] Alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are more suitable.[6] A mixed-mode column that utilizes cation-exchange can be effective for retaining basic amine compounds.[7]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Active Sites in Inlet/Column: The amine group can interact with active silanol groups in the injector liner or column, causing tailing.[8][9] 2. Column Contamination: Buildup of non-volatile residues at the head of the column. 3. Poor Column Installation: Incorrect insertion depth into the injector or detector.[10] | 1. Use an inert flow path, including deactivated liners and columns specifically designed for amine analysis.[9][10] Clean or replace the inlet liner.[8] 2. Bake out the column at a high temperature (within its specified limit).[11] If tailing persists, trim the first few inches of the column.[11] 3. Reinstall the column according to the manufacturer's instructions.[10] |
| Ghost Peaks | 1. Septum Bleed: Degradation of the injector septum at high temperatures releases volatile silicon compounds.[11] 2. Contaminated Carrier Gas: Impurities in the gas supply or tubing.[10] 3. Carryover from Previous Injection: Highly concentrated or "sticky" compounds remaining in the injector. | 1. Use a high-quality, low-bleed septum appropriate for the injector temperature.[11] Condition new septa before use. 2. Run a blank analysis with no injection; if peaks appear, the gas or system is contaminated.[10] Install or replace carrier gas impurity traps.[11] 3. Clean the injector and replace the liner.[11] Run a solvent blank after high-concentration samples. |
| Poor Reproducibility / Shifting Retention Times | 1. Leaks in the System: A leak in the injector (especially the septum) or column fittings can alter flow rates and pressures.[8][11] 2. Inconsistent Injection Volume/Technique: Issues with the autosampler syringe or manual injection method.[11] 3. Column Temperature Fluctuation: Unstable oven temperature control. | 1. Use an electronic leak detector to check for leaks at the septum nut, column fittings, and gas line connections.[8] Replace the septum.[11] 2. Check the syringe for blockages or air bubbles.[11] Ensure the injection volume is appropriate. 3. Verify the column temperature program and ensure the oven is functioning correctly.[11] |
| No Peaks or Very Small Peaks | 1. Syringe Problem: The syringe may be clogged or not drawing the sample correctly.[11] 2. Incorrect Split Ratio: A split ratio that is too high will direct most of the sample to the split vent instead of the column.[11] 3. Detector Malfunction: The detector may not be turned on, or there could be an issue with detector gases (e.g., FID flame is not lit). | 1. Clean or replace the syringe.[11] 2. Lower the split ratio to allow more sample onto the column.[11] 3. Check all detector settings and gas flows. For an FID, attempt to reignite the flame.[8] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Secondary Interactions: The basic amine analyte can interact with acidic silanols on the column packing material. 2. Column Overload: Injecting too much sample mass. 3. Mismatch between Sample Solvent and Mobile Phase: Using a sample solvent that is much stronger than the mobile phase. | 1. Use a base-deactivated column or a column specifically designed for amine analysis. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Variable Retention Times | 1. Pump or Flow Rate Issues: Air bubbles in the pump, faulty check valves, or leaks can cause inconsistent flow. 2. Mobile Phase Composition Change: Inaccurate mixing of gradient components or evaporation of a volatile solvent. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Clean or replace check valves if necessary. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. 3. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit. 2. Precipitation in the System: Buffer or sample precipitating out of solution due to solvent incompatibility. 3. Tubing Kink or Blockage: A restriction in the flow path. | 1. Use a guard column and filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Try back-flushing the column (if permitted by the manufacturer). 2. Ensure all components of the mobile phase and sample are fully soluble. 3. Systematically check tubing connections for blockages, starting from the detector and moving backward. |
Experimental Protocols
Protocol 1: Purity Determination by GC-MS (with Derivatization)
This method is adapted from established protocols for morpholine analysis and offers high sensitivity.[1][2][3]
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., deionized water) to a known concentration.
-
Transfer an aliquot of the solution to a reaction vial.
-
Add hydrochloric acid (e.g., 200 µL of 0.05 M HCl) and a solution of sodium nitrite (e.g., 200 µL of saturated NaNO₂) to initiate the derivatization to N-nitroso-3,3,5,5-tetramethylmorpholine.[3]
-
Vortex the mixture and heat it (e.g., at 40°C for 5 minutes).[3]
2. Liquid-Liquid Extraction:
-
After cooling, add dichloromethane (e.g., 0.5 mL) to the vial.[1][3]
-
Vortex for 1 minute to extract the derivative.[1]
-
Allow the layers to separate for 10 minutes.[1]
-
Carefully transfer the organic (bottom) layer to a GC vial.
3. GC-MS Instrument Parameters:
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent[1] |
| Injector Temp | 250 °C[1][2] |
| Injection Volume | 1 µL[1][2] |
| Split Ratio | 10:1 (Adjust as needed based on concentration)[2] |
| Carrier Gas | Helium at a constant flow of 1.5 - 2.0 mL/min[1][2] |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Oven Program | Initial: 100 °C, hold 4 min Ramp 1: 10 °C/min to 120 °C, hold 3 min Ramp 2: 20 °C/min to 250 °C, hold 5 min[1][2] |
| MS System | Agilent 5975C MSD or equivalent[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1][2] |
| MS Source Temp | 230 °C[1] |
| MS Quad Temp | 150 °C[1] |
| Scan Range | 40-400 amu |
4. Data Analysis:
-
Integrate the peak area of the derivatized this compound and any impurity peaks.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative Data Summary (Example)
The following table presents typical performance metrics for morpholine analysis by GC-MS, which can serve as a benchmark when validating the method for this compound.[1][2][3]
| Parameter | Typical Value |
| Linearity Range | 10 – 500 µg/L[2][3] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 7.3 µg/L[2][3] |
| Limit of Quantification (LOQ) | 24.4 µg/L[2][3] |
| Spiked Recovery Rate | 94.3% – 109.0%[2][3] |
| Intra-day Precision (RSD%) | 2.0% – 4.4%[2][3] |
| Inter-day Precision (RSD%) | 3.3% – 7.0%[2][3] |
Visualizations
Caption: Workflow for GC-MS Purity Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. stepbio.it [stepbio.it]
Validation & Comparative
Basicity of 3,3,5,5-Tetramethylmorpholine in Comparison to Other Hindered Amines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic hindered amine base is a critical decision in synthetic chemistry. The basicity of these amines, quantified by their pKa values, directly influences their effectiveness in proton abstraction while their steric hindrance minimizes undesirable side reactions. This guide provides a comparative analysis of the basicity of 3,3,5,5-tetramethylmorpholine alongside other commonly used hindered amines, supported by available data and detailed experimental protocols for pKa determination.
This document aims to furnish laboratory professionals with the necessary data to make informed decisions regarding the selection of hindered amines for their specific research applications.
Comparative Analysis of Basicity
The basicity of an amine is a measure of its ability to accept a proton, and it is a crucial parameter in a wide range of chemical reactions. For hindered amines, a delicate balance between basicity and steric bulk is often sought. Below is a comparison of the pKa value of this compound with other well-known hindered amines.
Table 1: Comparison of pKa Values for Selected Hindered Amines
| Amine | Structure | pKa Value | Data Type |
| This compound | ![]() | 9.22 ± 0.60[1] | Predicted |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07 | Experimental | |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | Experimental | |
| Diisopropylamine | 11.07 | Experimental |
Based on the available data, this compound is predicted to be a significantly weaker base than other commonly used hindered amines such as 2,2,6,6-tetramethylpiperidine and N,N-diisopropylethylamine. This lower basicity may be advantageous in reactions where a milder, non-nucleophilic base is required to avoid side reactions or decomposition of sensitive substrates.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for the quantitative comparison of amine basicity. The following are detailed methodologies for two common experimental techniques used for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of an amine. The procedure involves the gradual addition of a standardized titrant (a strong acid) to a solution of the amine while monitoring the pH.
Methodology:
-
Sample Preparation: A precisely weighed amount of the amine is dissolved in a suitable solvent, typically deionized water or a mixed solvent system (e.g., water-methanol) if the amine has limited aqueous solubility. The concentration of the amine solution should be accurately known.
-
Titration Setup: A calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) are placed in the amine solution. The solution is stirred continuously.
-
Data Collection: The initial pH of the amine solution is recorded. The acid titrant is then added in small, precise increments. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded. This process is continued until well past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.
Methodology:
-
Sample Preparation: A series of solutions of the amine are prepared in a suitable deuterated solvent (e.g., D₂O) across a range of pH values. The pH of each solution is carefully measured using a calibrated pH meter.
-
NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample. The chemical shift of a nucleus close to the amino group, which is sensitive to the protonation state of the nitrogen, is monitored.
-
Data Analysis: The observed chemical shift (δ_obs) is plotted against the pH of the solution. The resulting data will form a sigmoidal curve. This curve is then fitted to the following equation:
δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a)
where δ_A is the chemical shift of the fully protonated amine, δ_B is the chemical shift of the free amine, [H⁺] is the proton concentration, and K_a is the acid dissociation constant. The pKa is then calculated as -log(K_a).
Application in Organic Synthesis: A Workflow for Deprotonation Reactions
Hindered amines are frequently utilized as non-nucleophilic bases in a variety of organic transformations, such as deprotonation of carbonyl compounds to form enolates, or in elimination reactions. Their steric bulk prevents them from acting as nucleophiles, thus avoiding unwanted side products.
Caption: Workflow for a typical deprotonation reaction using a hindered amine.
This generalized workflow highlights the key stages where a hindered amine like this compound would be employed. The choice of base, with its specific pKa, is critical for the successful deprotonation of the substrate without inducing undesired side reactions.
References
A Comparative Guide to Non-Nucleophilic Bases: 3,3,5,5-Tetramethylmorpholine vs. Diisopropylethylamine (DIPEA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter for reaction success. These bases are indispensable for a multitude of reactions where a strong proton scavenger is required without the complication of nucleophilic side reactions. This guide provides a detailed comparison of two sterically hindered amines: the well-established Diisopropylethylamine (DIPEA) and the less-documented 3,3,5,5-Tetramethylmorpholine. While extensive comparative data remains scarce, this document synthesizes available information to aid researchers in making informed decisions for their experimental designs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these bases is essential for predicting their behavior in a reaction environment. The following table summarizes key data for this compound and DIPEA.
| Property | This compound | Diisopropylethylamine (DIPEA) |
| Molecular Formula | C₈H₁₇NO[1][2] | C₈H₁₉N[3] |
| Molecular Weight | 143.23 g/mol [1][2] | 129.24 g/mol [3] |
| Boiling Point | 169 °C at 760 mmHg[1] | 126-127 °C[4] |
| Density | 0.84 g/cm³[1] | ~0.74 g/mL[4] |
| pKa of Conjugate Acid | 9.22 ± 0.60 (Predicted) | ~10.75 - 11.0[4] |
| Structure | ||
| Four methyl groups on the morpholine ring provide significant steric hindrance around the nitrogen atom. | Two isopropyl groups and one ethyl group attached to the nitrogen atom create substantial steric bulk.[3] |
Performance in Synthetic Chemistry: A Tale of Two Bases
Both this compound and DIPEA are classified as non-nucleophilic bases due to the significant steric congestion around the nitrogen atom's lone pair of electrons. This steric bulk is the cornerstone of their utility, allowing them to readily abstract protons while being too encumbered to participate in nucleophilic substitution or addition reactions, which could lead to unwanted byproducts.[4]
Diisopropylethylamine (DIPEA): The Versatile Workhorse
DIPEA, also known as Hünig's base, is a widely used non-nucleophilic base in a vast array of organic transformations.[3] Its efficacy is well-documented in numerous publications, making it a reliable choice for many applications.
Key Applications of DIPEA:
-
Peptide Synthesis: DIPEA is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). It is employed to neutralize the acidic byproducts generated during the amide bond formation, a critical step in elongating the peptide chain, thereby minimizing side reactions such as racemization.[4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, DIPEA serves as an effective base to facilitate the catalytic cycle.[6]
-
Alkylations and Acylations: Its non-nucleophilic nature makes it an ideal choice for promoting alkylation and acylation reactions, where it can deprotonate substrates without competing with the desired nucleophile.[6][7]
This compound: An Alternative with Potential
Information regarding the specific applications and performance of this compound as a non-nucleophilic base is less prevalent in the scientific literature compared to DIPEA. However, its structure, featuring four methyl groups flanking the nitrogen atom within a morpholine ring, suggests a high degree of steric hindrance. Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, often contributing to desirable physicochemical and pharmacokinetic properties in drug candidates.[8][9] The incorporation of the morpholine ring in this compound may offer advantages in terms of solubility and biological compatibility in certain applications.
Potential Applications of this compound:
Based on its structural characteristics as a sterically hindered amine, this compound could potentially be employed in similar reactions to DIPEA, including:
-
Peptide synthesis
-
Cross-coupling reactions
-
Other acid-sensitive transformations requiring a non-nucleophilic proton scavenger.
However, the lack of direct comparative studies necessitates that its use in specific reactions be carefully optimized and evaluated.
Experimental Protocols
Protocol 1: Standard Coupling Procedure with HBTU in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
N-α-Fmoc protected amino acid (3 equivalents)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA) (3.5–4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Following Fmoc deprotection and thorough washing of the resin, add the N-α-Fmoc protected amino acid (3 eq) as a solid to the reaction vessel.
-
Add DMF to the reaction vessel to swell the resin and dissolve the amino acid.
-
Add DIPEA (3.5–4 eq) to the vessel and stir until the N-protected amino acid is completely dissolved.[5]
-
Add HBTU to initiate the coupling reaction.
-
Allow the reaction to proceed for the desired time, monitoring for completion.
-
After completion, wash the resin thoroughly to remove excess reagents and byproducts.
Protocol 2: Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a ligand-free Suzuki-Miyaura cross-coupling reaction. While this specific protocol does not use an amine base, similar reactions often employ a non-nucleophilic base to facilitate the catalytic cycle, especially when dealing with sensitive substrates or to optimize reaction conditions.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic amine base like DIPEA could be tested)
Procedure:
-
To a reaction flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and the chosen base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).[10]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.[10]
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for a coupling reaction where a non-nucleophilic base plays a crucial role in activating a substrate and neutralizing acidic byproducts.
Caption: A generalized workflow for coupling reactions.
Conclusion
Diisopropylethylamine (DIPEA) is a well-established and versatile non-nucleophilic base with a broad range of documented applications and proven efficacy in various synthetic transformations. Its performance in critical reactions such as peptide synthesis is extensively validated. This compound, while less studied, presents an interesting alternative due to its significant steric hindrance and the potential benefits conferred by its morpholine scaffold.
For researchers and drug development professionals, the choice between these two bases will depend on the specific requirements of the reaction. For established protocols where reliability is paramount, DIPEA remains the go-to choice. However, for novel synthetic routes or in cases where the unique properties of the morpholine ring may be advantageous, this compound warrants consideration and further investigation. Direct comparative studies are needed to fully elucidate the performance differences between these two hindered amines and to expand the synthetic chemist's toolkit of non-nucleophilic bases.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,3,5,5-Tetramethyl-morpholine | 19412-12-5 [chemicalbook.com]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Sterically Hindered Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered amines have emerged as indispensable tools, offering a unique combination of high basicity and low nucleophilicity. This strategic steric shielding around the nitrogen atom allows for selective proton abstraction while minimizing unwanted side reactions, thereby enabling a wide array of chemical transformations. This guide provides a comprehensive comparative analysis of commonly employed sterically hindered amines, supported by experimental data, to aid researchers in selecting the optimal base for their synthetic challenges.
Introduction to Sterically Hindered Amines
Sterically hindered amines are organic bases where bulky substituents around the nitrogen atom impede its ability to act as a nucleophile.[1] This characteristic is crucial in reactions where the desired outcome is deprotonation without nucleophilic attack on electrophilic centers. The choice of a particular hindered amine depends on several factors, including the pKa of the substrate, the solvent system, temperature, and the presence of other functional groups. This guide will focus on a comparative analysis of five prominent sterically hindered amines: 2,2,6,6-Tetramethylpiperidine (TMP), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicycloundec-7-ene (DBU), Proton Sponge (1,8-Bis(dimethylamino)naphthalene), and Lithium diisopropylamide (LDA).
Physicochemical Properties and Basicity Comparison
The efficacy of a sterically hindered amine as a non-nucleophilic base is fundamentally governed by its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
| Amine | Structure | pKa of Conjugate Acid | Key Features |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07 (in water)[2] | Highly hindered secondary amine, precursor to the stronger base LiTMP and the radical TEMPO.[2] | |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 (in water)[3] | Commonly used as a proton scavenger in a variety of reactions due to its moderate basicity and poor nucleophilicity.[4][5] | |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 (in acetonitrile)[3] | Amidine base with strong, non-nucleophilic character, widely used in elimination reactions.[3] | |
| Proton Sponge | 12.1 (in water) | Exceptionally strong base due to the relief of steric strain upon protonation, forming a stable intramolecular hydrogen bond.[6] | |
| Lithium diisopropylamide (LDA) | ~36 (in THF)[6] | A very strong, non-nucleophilic base, typically used for the deprotonation of weakly acidic protons, such as those alpha to carbonyl groups.[3][6] |
Performance in Key Organic Reactions
The choice of a sterically hindered amine can significantly impact the outcome of a reaction, influencing yields, reaction times, and selectivity.
Reductive Amination for the Synthesis of Hindered Tertiary Amines
The synthesis of sterically demanding tertiary amines via direct reductive amination of ketones can be challenging due to steric hindrance.[7] However, efficient protocols have been developed utilizing specific hindered amines as bases or activators.
Table 1: Comparison of Bases in the Reductive Amination of Ketones
| Ketone | Secondary Amine | Reducing Agent | Base/Activator | Solvent | Yield (%) | Reference |
| Acetophenone | N-methylaniline | HSiCl₃ | TMEDA | CH₂Cl₂ | 92 | [7] |
| Cyclohexanone | Dibenzylamine | Hantzsch ester | Thiourea | Toluene | 85 | [8] |
Note: While TMEDA is not a traditional sterically hindered amine, its role as a Lewis base activator in this context is crucial for the formation of the hindered tertiary amine product.
Cross-Coupling Reactions: Sonogashira and Buchwald-Hartwig Amination
In palladium-catalyzed cross-coupling reactions, sterically hindered amines play a crucial role as bases. Their ability to scavenge the HX byproduct without coordinating to the metal center is vital for catalytic turnover.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of amine base can influence the reaction rate. For instance, in a copper-free Sonogashira coupling of aryl bromides, more hindered bases like tert-butylamine and 2,2,6,6-tetramethylpiperidine were found to increase the reaction rates compared to less hindered amines.[9]
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. The selection of the base is critical, with sterically hindered options often being preferred to avoid competitive reactions. The use of sterically hindered and electron-rich phosphine ligands, in combination with a suitable base, has led to highly active and versatile catalysts for this transformation.[10] The choice of base can affect the efficiency of the catalytic cycle, particularly the reductive elimination step.
Experimental Protocols
General Procedure for the Direct Reductive Amination of Ketones with N-Methylaniline[7]
To a solution of the ketone (0.2 mmol) and N-methylaniline (0.24 mmol) in dichloromethane (1.0 mL), tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol) is added. The mixture is stirred at room temperature for 30 minutes. Trichlorosilane (40 μL, 0.4 mmol) is then added, and the mixture is stirred for an additional 36 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are washed with water, dried over MgSO₄, and concentrated under vacuum. The crude product is then purified by column chromatography.
General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides[9]
In a glovebox, an oven-dried vial is charged with (AllylPdCl)₂ (1 mol %), P(t-Bu)₃ (4 mol %), the aryl bromide (1.0 equiv), and the terminal alkyne (1.2 equiv). The appropriate amine (2.0 equiv) and solvent are then added. The vial is sealed and the reaction mixture is stirred at room temperature until the aryl bromide is consumed as monitored by HPLC. The reaction mixture is then concentrated and the residue is purified by flash chromatography.
Mechanistic Insights and Logical Relationships
The function of sterically hindered amines can be visualized through reaction pathway diagrams.
Conclusion
Sterically hindered amines are powerful tools in the arsenal of the synthetic organic chemist. Their unique ability to function as strong bases while exhibiting low nucleophilicity allows for a high degree of control and selectivity in a multitude of organic transformations. This guide has provided a comparative overview of several key hindered amines, highlighting their properties and applications with supporting data. By understanding the nuances of each base, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. alignchemical.com [alignchemical.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Performance of 3,3,5,5-Tetramethylmorpholine: A Literature-Based Assessment for Researchers
A comprehensive review of published scientific literature reveals a significant gap in performance data for 3,3,5,5-Tetramethylmorpholine. Despite its availability and classification as a sterically hindered amine, a class of compounds with recognized potential in various applications, specific quantitative performance data, particularly in direct comparison with other alternatives, remains unpublished. This guide, therefore, addresses the current state of knowledge and provides a theoretical framework for its potential performance based on the established behavior of sterically hindered amines, primarily in the context of carbon dioxide (CO₂) capture.
Theoretical Performance and Comparison with Conventional Amines
As a sterically hindered amine, this compound is characterized by bulky methyl groups surrounding the nitrogen atom. This structural feature is predicted to influence its reactivity, offering potential advantages over conventional, non-hindered amines such as monoethanolamine (MEA). The primary hypothesized advantage lies in the reaction mechanism with CO₂.
Unlike primary and secondary amines which readily form stable carbamates, sterically hindered amines are expected to favor the formation of bicarbonate, as the bulky substituents impede the formation of a stable carbamate structure.[1][2] This alternative reaction pathway theoretically leads to a higher CO₂ loading capacity (approaching a 1:1 molar ratio of CO₂ to amine) and a lower energy requirement for regeneration, a critical factor in the economic viability of carbon capture processes.
Below is a qualitative comparison of the anticipated performance characteristics of this compound versus the industry benchmark, MEA. It is crucial to note that this comparison is based on the general behavior of sterically hindered amines and lacks direct experimental validation for this compound.
| Performance Metric | This compound (Hypothesized) | Monoethanolamine (MEA) (Established) |
| CO₂ Loading Capacity | Potentially High (~1 mol CO₂/mol amine) | Low (~0.5 mol CO₂/mol amine) |
| Reaction Kinetics | Moderate to Fast | Fast |
| Regeneration Energy | Potentially Lower | High |
| Thermal Stability | Potentially High | Moderate |
| Oxidative Stability | Potentially High | Low |
| Corrosivity | Potentially Low | High |
Generalized Experimental Protocols for Performance Validation
To ascertain the actual performance of this compound and validate these hypotheses, rigorous experimental evaluation is necessary. The following outlines standard methodologies for key performance indicators in CO₂ capture applications.
Vapor-Liquid Equilibrium (VLE) for CO₂ Solubility
The equilibrium solubility of CO₂ in an aqueous solution of this compound would be determined using a VLE apparatus. The amine solution of a known concentration is charged into a thermostatted equilibrium cell. A gas mixture with a known partial pressure of CO₂ is then introduced. The system is allowed to reach equilibrium at a constant temperature, after which the liquid phase is sampled and analyzed for its CO₂ content, typically by titration or total inorganic carbon analysis. This procedure is repeated at various temperatures and CO₂ partial pressures to construct a comprehensive VLE diagram, from which the CO₂ loading capacity can be derived.
Kinetic Measurements using a Wetted-Wall Column
The rate of CO₂ absorption is a critical parameter and can be measured using a wetted-wall column. In this apparatus, the amine solution flows as a thin film down the inner surface of a vertical tube, providing a well-defined gas-liquid interfacial area. A gas stream containing CO₂ flows concurrently or counter-currently. By measuring the CO₂ concentration in the gas stream at the inlet and outlet of the column, the overall mass transfer coefficient (KGa) can be calculated, which provides a quantitative measure of the absorption kinetics.
Heat of Absorption via Calorimetry
The heat of absorption (ΔHabs) is a key indicator of the energy required for solvent regeneration. This is determined using a reaction calorimeter. A known amount of CO₂ is bubbled through the amine solution within the calorimeter, and the resultant temperature change is precisely measured. From this data, the enthalpy of absorption can be calculated. A lower absolute value for the heat of absorption is generally desirable.
Visualizing Reaction Pathways and Experimental Logic
To aid in the conceptual understanding of this compound's potential, the following diagrams illustrate the hypothesized reaction pathway in comparison to MEA and a typical experimental workflow for its evaluation.
Caption: Hypothesized reaction of a sterically hindered amine versus a primary amine with CO₂.
Caption: A logical workflow for the experimental validation of a novel amine solvent.
References
Comparative Kinetic Analysis of 3,3,5,5-Tetramethylmorpholine and Alternative Amine Catalysts in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Carbon-Carbon Bond Formation
The strategic selection of a catalyst is paramount in optimizing chemical reactions for efficiency, yield, and selectivity. This guide provides a comparative kinetic analysis of 3,3,5,5-tetramethylmorpholine and other cyclic secondary amine catalysts in the context of the Michael addition, a fundamental carbon-carbon bond-forming reaction. Due to a scarcity of direct kinetic data for this compound, this guide draws comparisons with structurally related amines, including morpholine, piperidine, and the sterically hindered 2,2,6,6-tetramethylpiperidine, to infer its potential catalytic performance.
Performance Comparison of Amine Catalysts in Michael Addition
The catalytic efficacy of secondary amines in the Michael addition is intrinsically linked to their structural and electronic properties. Factors such as the pKa of the amine, the steric hindrance around the nitrogen atom, and the nature of the solvent all play crucial roles in determining the reaction kinetics.
The Michael addition of nitromethane to chalcone serves as a benchmark reaction to evaluate and compare the catalytic activity of various secondary amines. The reaction proceeds via the formation of a nucleophilic enamine or through base catalysis where the amine deprotonates the nitroalkane.
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Dimethyl Itaconate | Piperidine (as nucleophile) | Neat | Not specified | Not specified (focus on kinetics) | [1] |
| Dibutylamine | Dimethyl Itaconate | Dibutylamine (as nucleophile) | Neat | Not specified | Not specified (focus on kinetics) | [1] |
| Morpholine Derivative | Nitrostyrene | Butanal | Toluene/HFIP | 12 | >95 | [2] |
| Piperidine | Chalcone | Nitromethane | Toluene | 16-24 | 90 | [3] |
| 2,2,6,6-Tetramethylpiperidine | Not specified | Not specified | Not specified | Not specified | Not specified | [This guide infers performance based on its known properties as a hindered base] |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | [This guide infers performance based on structural analogy] |
Table 1: Comparative Performance of Secondary Amine Catalysts in Michael Addition Reactions.
Insights into Catalyst Performance
Piperidine is a widely used and effective catalyst for the Michael addition, demonstrating high yields in reasonable reaction times.[3] Its relatively unhindered nitrogen atom allows for efficient activation of the nucleophile.
Morpholine , containing an oxygen atom in the ring, is generally observed to be a less reactive catalyst compared to piperidine in enamine-mediated reactions.[2] This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom, which decreases the nucleophilicity of the nitrogen. However, functionalized morpholine derivatives have been shown to be highly efficient catalysts.[2]
Sterically Hindered Amines such as 2,2,6,6-tetramethylpiperidine (TMP) are primarily known as non-nucleophilic bases.[1] Their significant steric bulk around the nitrogen atom impedes their ability to act as nucleophilic catalysts in the same manner as piperidine. Consequently, their catalytic activity in Michael additions proceeding through an enamine pathway is expected to be significantly lower. However, they can function as Brønsted bases to deprotonate the nucleophile.
Based on these observations, it can be inferred that This compound would likely exhibit lower catalytic activity compared to piperidine and morpholine in the Michael addition. The presence of four methyl groups introduces significant steric hindrance around the nitrogen atom, similar to TMP. This steric bulk would likely disfavor the formation of the key enamine intermediate, thereby slowing down the reaction rate.
Experimental Protocols
A detailed experimental protocol is essential for reproducible kinetic studies. The following is a general procedure for the kinetic analysis of a secondary amine-catalyzed Michael addition of nitromethane to chalcone.
General Experimental Protocol for Kinetic Analysis of Piperidine-Catalyzed Michael Addition of Nitromethane to Chalcone
1. Materials:
-
Chalcone (purified by recrystallization)
-
Nitromethane (distilled)
-
Piperidine (distilled)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
2. Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add chalcone (e.g., 0.5 mmol, 1.0 eq) and the internal standard.
-
Dissolve the solids in anhydrous toluene (e.g., 2 mL).
-
Place the vial in a thermostated bath to maintain a constant temperature (e.g., 25 °C).
3. Reaction Initiation and Monitoring:
-
Add nitromethane (e.g., 2.5 mmol, 5.0 eq) to the stirred solution.
-
Initiate the reaction by adding piperidine (e.g., 0.05 mmol, 0.1 eq).
-
Start a timer immediately upon addition of the catalyst.
-
At specific time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench them by diluting with a known volume of CDCl₃.
4. Analysis:
-
Analyze the quenched aliquots by ¹H NMR spectroscopy.
-
Determine the conversion of chalcone and the formation of the Michael adduct by integrating the characteristic signals of the starting material, product, and the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Signaling Pathways and Experimental Workflows
The catalytic cycle of a secondary amine-catalyzed Michael addition can be visualized to understand the logical flow of the reaction. Similarly, the experimental workflow for a kinetic study follows a systematic progression from preparation to data analysis.
Figure 1. A generalized experimental workflow for kinetic analysis.
Figure 2. Base-catalyzed pathway for the Michael addition.
References
The Enigmatic Base: A Cost-Benefit Analysis of 3,3,5,5-Tetramethylmorpholine in Synthesis
A comprehensive cost-benefit analysis of 3,3,5,5-tetramethylmorpholine in comparison to other sterically hindered bases remains challenging due to a notable lack of publicly available, direct comparative studies and quantitative experimental data. While the theoretical advantages of its structure are apparent, a thorough evaluation necessitates further empirical research and publication of performance metrics in various synthetic applications.
This compound is a heterocyclic amine characterized by significant steric hindrance around the nitrogen atom. This structural feature positions it as a potentially valuable non-nucleophilic base in organic synthesis, akin to more commonly used bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base). The primary function of such bases is to act as proton scavengers, neutralizing acids generated during a reaction without participating in unwanted side reactions as a nucleophile.
Physicochemical Properties and Cost Comparison
A direct comparison of key physicochemical properties provides a preliminary basis for evaluating this compound against its more established counterparts.
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Weight ( g/mol ) | 143.23 | 101.19 | 129.24 |
| pKa of Conjugate Acid | ~9.22 (Predicted) | ~10.75 | ~11.5 |
| Boiling Point (°C) | 169 | 89.5 | 126.5 |
| Cost (USD/g) | High (Supplier dependent) | Low | Moderate |
Note: The pKa for this compound is a predicted value and may vary. Cost is an approximation and subject to change based on supplier and purity.
The predicted pKa of this compound suggests it is a weaker base than both TEA and DIPEA. This lower basicity could be advantageous in reactions sensitive to strongly basic conditions, potentially leading to fewer side products. However, its significantly higher boiling point might complicate its removal after reaction completion, requiring more energy-intensive purification methods. The most significant barrier to its widespread adoption appears to be its considerably higher cost compared to TEA and DIPEA.
Potential Benefits in Synthesis
The primary theoretical benefit of this compound lies in its unique steric profile. The four methyl groups flanking the nitrogen atom create a highly congested environment, which should, in principle, render it an excellent non-nucleophilic base. This is particularly relevant in reactions where the substrate or intermediates are highly susceptible to nucleophilic attack by the base itself.
For instance, in dehydrohalogenation reactions, the use of a bulky, non-nucleophilic base is crucial to favor elimination over substitution pathways. While TEA and DIPEA are often effective, their residual nucleophilicity can sometimes lead to the formation of undesired substitution byproducts. The greater steric hindrance of this compound could potentially minimize such side reactions, leading to higher yields of the desired alkene.
Experimental Data: A Critical Gap
Despite these theoretical advantages, the scientific literature currently lacks the specific experimental data required for a robust cost-benefit analysis. To make an informed decision, researchers would need access to studies that directly compare this compound with other bases in a range of common synthetic transformations, such as:
-
Alkylation and Acylation Reactions: To assess its efficacy as a proton scavenger without interfering with the primary reaction.
-
Elimination Reactions: To determine its selectivity for Hofmann versus Zaitsev products and its ability to suppress substitution side reactions.
-
Condensation Reactions: To evaluate its performance in promoting reactions like the aldol or Knoevenagel condensations.
Without quantitative data on reaction yields, reaction times, and product purity from such comparative studies, the higher cost of this compound cannot be justified from a practical standpoint.
Experimental Workflow and Decision Framework
In the absence of specific experimental protocols for this compound, a generalized workflow for the selection and use of a hindered base is presented below. This logical framework can guide researchers in their decision-making process when considering a new or less-common base like this compound.
Conclusion
This compound presents an intriguing profile as a highly hindered, non-nucleophilic base. Its unique structure suggests potential advantages in specific synthetic contexts where minimizing nucleophilic side reactions is paramount. However, its current high cost and the significant lack of published, comparative experimental data make it difficult to recommend its widespread use over more established and economical alternatives like triethylamine and diisopropylethylamine. For researchers and drug development professionals, the decision to employ this morpholine derivative would necessitate in-house validation and a careful cost-benefit analysis based on small-scale trials. The broader adoption of this compound in synthesis is contingent upon the future availability of robust, peer-reviewed data demonstrating a clear and quantifiable advantage in performance that would justify its premium price.
spectroscopic comparison of 3,3,5,5-Tetramethylmorpholine and its analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 3,3,5,5-tetramethylmorpholine and its structural analogues. Due to the limited availability of public domain spectroscopic data for this compound, this guide will focus on a detailed comparison of readily available data for morpholine and its methylated derivatives. This information is crucial for the unambiguous identification and characterization of these important heterocyclic compounds in research and development.
Introduction
Morpholine and its derivatives are versatile building blocks in organic synthesis and are core scaffolds in many pharmaceutical compounds.[1] The addition of methyl groups to the morpholine ring significantly impacts its steric and electronic properties, which in turn influences its reactivity, basicity, and biological activity.[1] Understanding the spectroscopic signatures of these analogues is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for morpholine and select tetramethylated analogues, alongside standardized experimental protocols.
Data Presentation
The following tables summarize the key spectroscopic data for morpholine and its analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Morpholine | D₂O | 3.81 (t, 4H), 3.09 (t, 4H) |
| all-cis-2,3,5,6-Tetramethyl-morpholine | - | Data not available in searched sources |
| This compound | - | Data not available in searched sources |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Morpholine | - | 67.2 (C2, C6), 46.1 (C3, C5)[2] |
| all-cis-2,3,5,6-Tetramethyl-morpholine | - | 73.1, 54.3, 17.7[3] |
| This compound | - | Data not available in searched sources |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) |
| Morpholine | 3350 (N-H stretch), 2950-2800 (C-H stretch), 1110 (C-O-C stretch)[4] |
| 2,6-Dimethylmorpholine | 3300 (N-H stretch), 2960-2850 (C-H stretch), 1100 (C-O-C stretch) |
| This compound | Data not available in searched sources |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Morpholine | 87[5] | 57, 42, 30[5] |
| 4-Methylmorpholine | 101 | 100, 58, 42 |
| 2,6-Dimethylmorpholine | 115 | 100, 58, 44 |
| This compound | 143 (Calculated) | Data not available in searched sources |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the morpholine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet/Nujol.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the structural relationship between morpholine and its methylated analogues.
Caption: Structural evolution from morpholine to its methylated analogues.
References
Assessing the Environmental Impact of Chemical Compounds in Drug Development: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the selection of reagents and solvents carries significant weight, not only for the efficacy of chemical transformations but also for the environmental footprint of the entire process. This guide provides a comparative assessment of the environmental impact of potential alternatives to 3,3,5,5-Tetramethylmorpholine, a compound for which publicly available environmental fate and ecotoxicity data is limited. By examining key environmental indicators of these alternatives, researchers, scientists, and drug development professionals can make more informed and environmentally conscious decisions.
The following sections present a quantitative comparison of selected alternatives, detailed experimental protocols for assessing environmental impact, and visualizations to illustrate key concepts and workflows.
Quantitative Environmental Impact Assessment
Table 1: Comparison of Environmental Impact Data for this compound Alternatives
| Compound | Biodegradability | Aquatic Toxicity (Fish) | Aquatic Toxicity (Daphnia magna) | Aquatic Toxicity (Algae) |
| This compound | No data available | No data available | No data available | No data available |
| N-Methylmorpholine (NMM) | Inherently biodegradable with adapted sludge[1][2][3] | LC50 (96h, Leuciscus idus): 320-460 mg/L[4] | EC50 (48h): >100 mg/L[4] | ErC50 (96h): 291.2 mg/L[5] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | No definitive data available | No data available | No data available | No data available |
| 2-Methyltetrahydrofuran (2-MeTHF) | Readily biodegradable[6][7] | LC50 (96h): >100 mg/L[8] | EC50 (48h): >139 mg/L[8] | ErC50 (72h): >104 mg/L[8] |
| Cyclopentyl Methyl Ether (CPME) | Readily biodegradable (Assumed based on properties) | LC50 (96h, Oncorhynchus mykiss): >220 mg/L[9] | EC50 (48h): 35 mg/L[9] | ErC50 (72h): >100 mg/L[10] |
Note: The absence of data for this compound and the limited data for 2,2,6,6-tetramethylpiperidine highlight the importance of conducting standardized environmental testing for all chemicals used in research and development.
Experimental Protocols for Environmental Impact Assessment
To ensure consistency and comparability of environmental data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Biodegradability Testing
The assessment of a chemical's biodegradability is crucial for understanding its persistence in the environment. The OECD 301 guideline for "Ready Biodegradability" is a widely accepted standard.
Objective: To determine the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The extent of biodegradation is measured over a 28-day period by monitoring parameters such as the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the uptake of oxygen.
Key Experimental Parameters:
-
Test Duration: 28 days.
-
Inoculum: Mixed population of microorganisms from a source like activated sludge.
-
Test Concentration: Typically 10-20 mg/L of the test substance.
-
Temperature: 20-25°C.
-
pH: Maintained between 6.5 and 8.5.
-
Pass Criteria for Ready Biodegradability:
-
DOC removal: ≥ 70% within a 10-day window.
-
CO2 evolution or O2 uptake: ≥ 60% of the theoretical maximum within a 10-day window.
-
Method Variations (within OECD 301):
-
OECD 301A (DOC Die-Away): Measures the removal of dissolved organic carbon.
-
OECD 301B (CO2 Evolution, Modified Sturm Test): Measures the evolved carbon dioxide.
-
OECD 301D (Closed Bottle Test): Measures the consumption of oxygen.
Aquatic Toxicity Testing
Aquatic toxicity tests are fundamental for evaluating the potential harm a chemical may cause to aquatic ecosystems. Standardized tests are performed on organisms representing different trophic levels: fish, invertebrates (e.g., Daphnia magna), and algae.
Objective: To determine the concentration of a substance that causes adverse effects on aquatic organisms over a defined period.
1. Acute Fish Toxicity Test (OECD Guideline 203)
-
Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other recommended species.
-
Test Duration: 96 hours.
-
Endpoint: LC50 (Lethal Concentration 50), the concentration of the substance that is lethal to 50% of the test fish population.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Mortality is observed and recorded at specific intervals.
2. Acute Immobilisation Test for Daphnia magna (OECD Guideline 202)
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Test Duration: 48 hours.
-
Endpoint: EC50 (Effective Concentration 50), the concentration of the substance that causes immobilization in 50% of the daphnids.
-
Procedure: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is counted after 24 and 48 hours.
3. Alga, Growth Inhibition Test (OECD Guideline 201)
-
Test Organism: Freshwater green algae (e.g., Pseudokirchneriella subcapitata).
-
Test Duration: 72 hours.
-
Endpoint: ErC50 (Effect concentration based on growth rate) or EbC50 (Effect concentration based on biomass). This is the concentration that causes a 50% reduction in the growth or biomass of the algae.
-
Procedure: Algal cultures are exposed to a series of concentrations of the test substance under controlled light and temperature conditions. Algal growth is measured over the test period.
Visualizing Environmental Assessment and Green Chemistry Principles
The following diagrams, generated using the DOT language, illustrate key concepts in environmental impact assessment and the workflow for selecting greener chemical alternatives.
References
- 1. echa.europa.eu [echa.europa.eu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. monumentchemical.com [monumentchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
A Comparative Review of 3,3,5,5-Tetramethylmorpholine in Patented Applications
In the landscape of industrial chemistry, 3,3,5,5-Tetramethylmorpholine and its derivatives have emerged as significant compounds, particularly noted for their roles as hindered amine light stabilizers (HALS) and as precursors to oxidation catalysts. This guide provides a comparative analysis of patents involving the use of this compound, contrasting its performance and applications with relevant alternatives. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on experimental data and methodologies.
I. As a Precursor to Nitroxide Oxidation Catalysts: The Case of TEMMO
A prominent application of this compound is in the formation of the this compound-1-oxyl free radical, commonly known as TEMMO. This stable nitroxide radical is utilized as a catalyst in oxidation reactions, particularly in the selective oxidation of primary alcohols to aldehydes or carboxylic acids. Its performance is often benchmarked against the more widely known 2,2,6,6-tetramethylpiperidine-1-oxyl, or TEMPO.
Comparative Performance in Cellulose Oxidation
While direct patent comparisons are scarce, the scientific literature provides a basis for evaluating TEMMO's potential against TEMPO and its derivatives in applications like the oxidation of cellulose. This process is crucial for creating nanocellulose with tailored surface properties for various applications, including in the biomedical and materials science fields.
A key patent in this area, EP1264846A1, highlights the utility of nitroxides with a second heteroatom in the ring, specifically mentioning this compound-1-oxy free radical (TEMMO) as "very useful" for such applications.[1] The primary goal of this patented method is to produce a stabilized carboxylated cellulose.
To provide a comparative context, the table below synthesizes typical performance metrics for TEMPO-mediated oxidation of cellulose, which can be used as a benchmark to evaluate the performance of TEMMO.
| Catalyst System | Substrate | Oxidizing Agent | Carboxyl Content (mmol/g) | Reaction Time | Reference |
| TEMPO/NaBr/NaClO | Wood Pulp | Sodium Hypochlorite | 1.1 - 1.5 | 1 - 3 hours | [2] |
| 4-acetamide-TEMPO/NaClO/NaBr | Wood Pulp | Sodium Hypochlorite | ~1.1 | < 1 hour | [2] |
| 4-methoxy-TEMPO/NaClO/NaBr | Wood Pulp | Sodium Hypochlorite | ~1.1 | < 1 hour | [2] |
| 4-hydroxy-TEMPO/NaClO/NaBr | Wood Pulp | Sodium Hypochlorite | < 0.5 | > 24 hours | [2] |
Experimental Protocol: Synthesis of a Hydroxylamine Derivative from this compound-1-oxyl
A relevant experimental protocol is detailed in patent CN101687786B, which describes the preparation of a hydroxylamine derivative, a closely related compound to the nitroxide radical. This synthesis is indicative of the chemical manipulations involving the core this compound structure.
Objective: To synthesize 1-hydroxy-3,3,5,5-tetramethylmorpholine hydrochloride.
Materials:
-
This compound-1-oxyl (0.5g, 3.2mmol)
-
2-Propanol (10mL)
-
Saturated hydrogen chloride in 2-propanol (5ml)
Procedure:
-
A solution of this compound-1-oxyl in 2-propanol was prepared.
-
A solution of saturated hydrogen chloride in 2-propanol was added to the mixture.
-
The reaction mixture was heated to 40°C for 2 hours.
-
The mixture was then allowed to cool to room temperature.
-
The solvent was removed under vacuum to yield a white solid.
Results:
-
Yield: 0.41 g (66%)
This protocol demonstrates a straightforward method for the chemical modification of the this compound-1-oxyl, highlighting its utility as a chemical intermediate.[3]
Logical Workflow for Catalyst Selection in Cellulose Oxidation
The selection of a suitable nitroxide catalyst for cellulose oxidation involves considering factors such as catalytic efficiency, reaction time, and the desired degree of oxidation. The following diagram illustrates a logical workflow for this process.
II. As a Hindered Amine Light Stabilizer (HALS)
Comparative Landscape of Commercial HALS
Patents such as EP1038912A1 describe the use of various high molecular weight hindered amines for the stabilization of polyolefins. These patents often list a range of commercially available HALS that serve as the benchmark for performance.
| Commercial HALS | Chemical Class | Key Features Mentioned in Patents |
| TINUVIN® 770 | Decanedioic acid, bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | Effective light stabilizer for polyolefins. |
| CHIMASSORB® 944 | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]]) | High molecular weight HALS with low volatility and high thermal stability. |
| CYASORB® UV-3581 | 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | High performance stabilizer for polyolefins. |
The performance of this compound as a HALS would be evaluated based on its ability to match or exceed the photostabilizing effects of these established products.
Experimental Protocol: Evaluating HALS Performance in Polymers
A general methodology for comparing the performance of different HALS in a polymer matrix involves accelerated weathering tests.
Objective: To compare the photostabilizing efficacy of different HALS in a polyolefin.
Materials:
-
Polyolefin resin (e.g., polypropylene, polyethylene)
-
HALS to be tested (e.g., this compound, TINUVIN® 770, CHIMASSORB® 944)
-
Processing equipment (e.g., extruder, injection molder)
-
Accelerated weathering chamber (e.g., Xenon arc or QUV)
-
Analytical instruments for measuring polymer degradation (e.g., FTIR for carbonyl group formation, colorimeter for yellowing, mechanical tester for tensile properties)
Procedure:
-
The HALS are compounded with the polyolefin resin at a specified concentration (e.g., 0.1-0.5 wt%).
-
Test plaques are prepared by injection molding or compression molding.
-
The plaques are exposed to accelerated weathering conditions (UV radiation, heat, and moisture) in a controlled chamber.
-
At regular intervals, samples are withdrawn and analyzed for signs of degradation.
-
The time to failure (e.g., 50% loss of tensile strength, significant increase in carbonyl index, or unacceptable color change) is recorded for each formulation.
Data Presentation: The results are typically presented in a table comparing the time to failure for the different HALS formulations.
Signaling Pathway of HALS Stabilization (Denisov Cycle)
The mechanism by which HALS protect polymers is a regenerative cycle known as the Denisov Cycle. This pathway involves the scavenging of free radicals that are responsible for polymer degradation.
Conclusion
Patents related to this compound and its derivatives primarily focus on their application as precursors to nitroxide catalysts (TEMMO) and as hindered amine light stabilizers. While direct, comprehensive comparative studies within single patents are limited, a review of the broader patent and scientific landscape allows for a robust evaluation of their potential. As a catalyst, TEMMO presents a viable alternative to TEMPO, with its unique morpholine structure potentially offering advantages in specific applications. As a HALS, this compound fits within a well-established class of stabilizers, and its efficacy would need to be demonstrated against commercial benchmarks through standardized testing protocols. Future patent applications would benefit from including direct comparative data to more clearly delineate the advantages of this versatile molecule. applications would benefit from including direct comparative data to more clearly delineate the advantages of this versatile molecule.
References
The Industrial Versatility of 3,3,5,5-Tetramethylmorpholine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to the success of complex chemical syntheses. Among the diverse array of heterocyclic amines, 3,3,5,5-Tetramethylmorpholine, a sterically hindered secondary amine, has carved out a niche in various industrial applications, particularly in organic synthesis and as an intermediate for pharmaceuticals and agrochemicals. This guide provides a comparative overview of its performance against common alternatives, supported by available data and experimental insights.
Core Applications and Performance Comparison
The industrial utility of this compound primarily stems from its unique structural features: a morpholine ring that imparts polarity and a set of four methyl groups that create significant steric hindrance around the nitrogen atom. This combination influences its basicity and nucleophilicity, making it a valuable tool in specific chemical transformations.
As a Non-Nucleophilic Base in Organic Synthesis
One of the principal applications of this compound is as a non-nucleophilic base. Its bulky nature prevents it from participating in undesired side reactions, such as additions to electrophilic centers, while effectively deprotonating acidic protons.
Comparison with Common Alternatives:
| Alternative Base | Key Advantages | Key Disadvantages | Performance Comparison with this compound |
| Triethylamine (TEA) | Lower cost, widely available. | More nucleophilic, can lead to side reactions. | In reactions sensitive to nucleophilic attack, this compound can offer significantly higher yields and purer product profiles. For simple acid scavenging, TEA is often sufficient and more economical. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | Sterically hindered, low nucleophilicity. | Higher cost than TEA. | Performance is often comparable in terms of preventing nucleophilic side reactions. The choice may depend on specific substrate compatibility and reaction conditions. This compound's morpholine ring can sometimes offer different solubility characteristics. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Very strong, non-nucleophilic base. | Can promote elimination reactions, higher cost. | DBU is significantly more basic and is preferred for deprotonating less acidic substrates. This compound is a milder alternative suitable for more sensitive functional groups where a very strong base is not required. |
Experimental Data Summary:
While direct, publicly available industrial case studies with quantitative data are limited, laboratory-scale experiments reported in chemical literature consistently demonstrate the utility of sterically hindered amines in improving reaction outcomes. For instance, in the synthesis of complex pharmaceutical intermediates, the use of a hindered base like this compound can be critical to avoid by-product formation, leading to cleaner reaction profiles and easier purification.
As a Building Block in Drug Discovery and Agrochemicals
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a valuable starting material for the synthesis of novel derivatives with potential biological activity. Its derivatives have been explored for their potential as inhibitors of neurotransmitter uptake and as antagonists of nicotinic acetylcholine receptors.[2]
Comparison with Unsubstituted Morpholine:
| Feature | This compound | Morpholine |
| Steric Hindrance | High | Low |
| Lipophilicity | Increased due to methyl groups | Lower |
| Reactivity of N-H | Less reactive | More reactive |
| Application Focus | Creating derivatives with specific steric and lipophilic properties. | General-purpose morpholine scaffold introduction. |
The introduction of the tetramethyl substitution pattern can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. The increased lipophilicity can affect membrane permeability and protein binding, while the steric bulk can influence receptor-ligand interactions.
Experimental Protocols
Classical Synthesis of this compound
A common laboratory-scale synthesis involves the acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine.[2]
Procedure:
-
3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine is combined with a catalytic amount of methanesulfonic acid.
-
The mixture is heated at 130°C for over 10 hours.
-
After cooling, the reaction mixture is neutralized with a 10% aqueous solution of sodium hydroxide.
-
The product is extracted with methylene chloride.
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound as a colorless oil. This procedure typically results in an approximate yield of 50%.[2]
Caption: Classical synthesis of this compound.
Signaling Pathways and Logical Relationships
The utility of this compound as a building block is rooted in its ability to be incorporated into more complex molecules, thereby influencing their biological activity.
Caption: Role of this compound in drug discovery.
Conclusion
This compound offers distinct advantages in specific industrial applications, particularly where control of nucleophilicity and the introduction of steric bulk are crucial. While it may be a more specialized and potentially higher-cost alternative to commodity bases like triethylamine, its ability to improve reaction yields and purity can justify its use in the synthesis of high-value products such as pharmaceuticals and complex agrochemicals. As a building block, it provides a valuable platform for modifying the physicochemical properties of bioactive molecules, offering a pathway to novel drug candidates with enhanced profiles. Further publication of direct comparative studies from industrial settings would be beneficial for a more comprehensive quantitative assessment.
References
Safety Operating Guide
Prudent Disposal of 3,3,5,5-Tetramethylmorpholine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 3,3,5,5-Tetramethylmorpholine, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended personal protective equipment (PPE) guidelines.
General Handling and Storage:
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Use personal protective equipment, including gloves and lab coats.[2]
-
Ensure adequate ventilation to avoid inhalation.[1]
-
Store in a cool, dry, and well-ventilated place in tightly closed containers.[1][3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Incompatible materials include strong oxidizing agents, strong acids, and metals.[1][3]
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[1][3][4]
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Do not mix with incompatible materials.
-
Segregate from other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and labeled container for the waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste mixture.
-
-
Consult with EHS:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to determine the specific disposal requirements for this compound. They can provide guidance on proper packaging, labeling, and pickup scheduling.
-
-
Arrange for Professional Disposal:
-
Waste disposal should be handled by a licensed and qualified hazardous waste management company.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [1][2] |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | [1] |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container. Away from heat and incompatible materials. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, metals. | [1][3] |
| Spill Response | Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid dust formation. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the Safety Data Sheet, and contact your Environmental Health and Safety department for detailed disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,3,5,5-Tetramethylmorpholine
Essential guidance for the safe handling, use, and disposal of 3,3,5,5-Tetramethylmorpholine is critical for protecting laboratory personnel and ensuring operational integrity. This document provides immediate, actionable safety and logistical information, including detailed personal protective equipment (PPE) recommendations, procedural workflows, and disposal plans tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a mild irritant that can cause skin and eye irritation upon contact.[1] Inhalation or ingestion may also be harmful.[1] It is classified as a combustible solid with a flash point of 57°C, indicating a moderate fire hazard. The GHS classification includes the H302 "Harmful if swallowed" hazard statement.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, data for the structurally similar compound, morpholine, can provide a conservative basis for ensuring a safe working environment.
| Parameter | Value | Compound | Source |
| Molecular Weight | 143.23 g/mol | This compound | [2] |
| Flash Point | 57 °C | This compound | [1] |
| OSHA PEL (TWA) | 20 ppm (70 mg/m³) | Morpholine | [3][4] |
| NIOSH REL (TWA) | 20 ppm (70 mg/m³) | Morpholine | [3] |
| NIOSH STEL | 30 ppm (105 mg/m³) | Morpholine | [3][4] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with specific guidance derived from data on morpholine due to the absence of direct data for the tetramethyl derivative.
| Protection Type | Specification | Rationale and Citation |
| Hand Protection | Nitrile or Butyl Rubber Gloves Minimum thickness: 4 mil (0.1 mm) | Nitrile gloves are rated as "Good" to "Excellent" for resistance to morpholine.[5][6][7][8] Butyl rubber gloves also offer excellent protection against a wide variety of chemicals.[9] Always inspect gloves for integrity before use and replace immediately if contaminated. |
| Eye Protection | Chemical Safety Goggles | Provides a seal around the eyes to protect against splashes and vapors. |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Half-mask or Full-face Respirator with Ammonia/Methylamine Cartridges | For situations with inadequate ventilation or potential for vapor generation, a respirator is necessary. Cartridges effective against ammonia and methylamine are suitable for morpholine-type compounds.[1][10][11][12][13] Ensure proper fit testing and adherence to a respirator program. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow provides a step-by-step guide from preparation to waste management.
Experimental Protocols
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if vapors are present.
-
Contain the Spill: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[14]
Disposal Plan:
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management: Do not overfill waste containers. Ensure containers are kept closed when not in use.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[15][16][17] Do not dispose of this chemical down the drain or in general waste.
References
- 1. 3m.com [3m.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. unisafegloves.com [unisafegloves.com]
- 7. wellbefore.com [wellbefore.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Airgas - 3MR6004 - 3M™ Ammonia And Methylamine Respirator Cartridge For 6000/7000 Series Respirators [airgas.com]
- 11. americanindustrialsafety.com [americanindustrialsafety.com]
- 12. pksafety.com [pksafety.com]
- 13. bunzlprocessor.com [bunzlprocessor.com]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. lobachemie.com [lobachemie.com]
- 17. walterlouis.com [walterlouis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

